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  • Product: 2,2-Dimethylchromane-6-sulfonamide

Core Science & Biosynthesis

Foundational

In Vitro Mechanism of Action of 2,2-Dimethylchromane-6-sulfonamide: Dual Modality as a Carbonic Anhydrase Inhibitor and DAGLβ Modulator Scaffold

Executive Summary In the landscape of rational drug design, 2,2-Dimethylchromane-6-sulfonamide (2,2-DMC-6-SA) occupies a unique and highly versatile pharmacological niche. As a standalone molecule, it functions as a pote...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, 2,2-Dimethylchromane-6-sulfonamide (2,2-DMC-6-SA) occupies a unique and highly versatile pharmacological niche. As a standalone molecule, it functions as a potent, intrinsic inhibitor of metalloenzymes—specifically the Carbonic Anhydrase (CA) family. However, in contemporary medicinal chemistry, its structural framework has been repurposed as a critical building block for synthesizing highly selective, noncompetitive inhibitors of Diacylglycerol Lipase beta (DAGLβ).

This technical guide deconstructs the in vitro mechanism of action of 2,2-DMC-6-SA, exploring both its intrinsic catalytic arrest of CA isoforms and its extrinsic utility in endocannabinoid system modulation. By understanding the causality behind its molecular interactions, researchers can leverage this scaffold for applications ranging from hypoxic tumor targeting to neuroinflammation.

Intrinsic Pharmacology: Carbonic Anhydrase (CA) Inhibition

The intrinsic biological activity of unmodified 2,2-DMC-6-SA is dictated by its primary sulfonamide moiety ( −SO2​NH2​ ). Primary aryl and heteroaryl sulfonamides are the classical, defining pharmacophores for inhibiting human Carbonic Anhydrases (hCAs), a ubiquitous family of zinc metalloenzymes responsible for the reversible hydration of carbon dioxide to bicarbonate and protons[1].

The Mechanistic Cascade
  • Active Site Penetration: The 2,2-dimethylchromane ring acts as a lipophilic tail. When the molecule enters the 15 Å deep conical active site cleft of hCA, this chromane moiety engages in van der Waals interactions with the hydrophobic half of the active site (comprising residues like Val121, Val143, Leu198, and Trp209).

  • Zinc Coordination (The ZBG): The primary sulfonamide acts as a highly efficient Zinc-Binding Group (ZBG). At physiological pH, the sulfonamide nitrogen is deprotonated to an anion ( −SO2​NH− ). This anion displaces the zinc-bound water molecule/hydroxide ion—which is the actual nucleophile in the catalytic cycle—and coordinates directly to the catalytic Zn2+ ion in a tetrahedral geometry[2].

  • Catalytic Arrest: By physically occupying the zinc coordination sphere and evicting the catalytic nucleophile, 2,2-DMC-6-SA completely halts the hydration of CO2​ . This mechanism is highly relevant for targeting cytosolic isoforms (hCA I, hCA II) for diuresis, and transmembrane isoforms (hCA IX, hCA XII) for disrupting the pH regulation of hypoxic tumor microenvironments[3].

Extrinsic Application: Selective DAGLβ Inhibition

While the primary sulfonamide is a hallmark CA inhibitor, the 2,2-dimethylchromane core provides an excellent steric and electronic environment for further derivatization. Recently, researchers have utilized 2,2-DMC-6-SA to discover first-in-class, selective inhibitors of Diacylglycerol Lipase beta (DAGLβ)[4].

DAGLβ is a membrane-associated serine hydrolase responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG), a key lipid signaling molecule in neuroinflammation.

The Mechanistic Shift via Derivatization

By subjecting 2,2-DMC-6-SA to N-alkylation or N-arylation (e.g., synthesizing N-(1-(3-Bromophenyl)cyclobutyl)-2,2-dimethylchromane-6-sulfonamide, known as LEI-130), the primary sulfonamide is converted into a secondary sulfonamide [5].

  • Loss of CA Affinity: The addition of a bulky substituent to the sulfonamide nitrogen creates a severe steric clash within the narrow CA active site and prevents the formation of the requisite sulfonamide anion, completely abolishing CA inhibitory activity.

  • Gain of DAGLβ Affinity: The newly formed secondary sulfonamide acts as a noncompetitive, allosteric modulator of DAGLβ. It binds to a distinct lipophilic pocket on the DAGLβ enzyme, locking it in an inactive conformation and halting the hydrolysis of diacylglycerol into 2-AG[6].

Mandatory Visualization: Dual Pathway Dynamics

The following diagram illustrates the divergent pharmacological pathways of the 2,2-DMC-6-SA scaffold, mapping the transition from intrinsic CA inhibition to extrinsic DAGLβ modulation.

MechanismOfAction cluster_CA Intrinsic Pathway: Carbonic Anhydrase (CA) Inhibition cluster_DAGL Extrinsic Pathway: DAGLβ Modulation DMC 2,2-Dimethylchromane-6-sulfonamide (Primary Sulfonamide) CA_Site Carbonic Anhydrase Active Site (Hydrophobic Pocket) DMC->CA_Site Zinc-Binding Group (ZBG) anchors Deriv Chemical Derivatization (N-Alkylation/Arylation) DMC->Deriv Scaffold for synthesis Zn Zn2+ Coordination & H2O Displacement CA_Site->Zn Sulfonamide anion displaces OH- CO2 Blockade of CO2 Hydration (pH Regulation) Zn->CO2 Catalytic arrest DAGL DAGLβ Enzyme (Noncompetitive Binding) Deriv->DAGL Secondary sulfonamide binds allosterically AG Inhibition of 2-AG Biosynthesis (Anti-inflammatory) DAGL->AG Blocks lipid hydrolysis

Dual pathways of 2,2-DMC-6-SA: Intrinsic CA inhibition and extrinsic DAGLβ modulation.

Quantitative Data Summary

The table below summarizes the divergent in vitro pharmacological profiles of the parent 2,2-DMC-6-SA molecule versus its secondary sulfonamide derivative (LEI-130).

CompoundTargetAssay TypeExpected IC50​ / Ki​ Mechanism of Action
2,2-DMC-6-SA hCA II (Cytosolic)Stopped-Flow CO2​ Hydration10 – 50 nMCompetitive ( Zn2+ chelation)
2,2-DMC-6-SA hCA IX (Tumor-associated)Stopped-Flow CO2​ Hydration5 – 20 nMCompetitive ( Zn2+ chelation)
2,2-DMC-6-SA DAGLβABPP / Fluorescent Assay> 10 µM (Inactive)N/A (Lacks secondary lipophilic tail)
LEI-130 (Derivative)DAGLβABPP / Fluorescent Assay~ 30 nMNoncompetitive / Allosteric
LEI-130 (Derivative)hCA II / IXStopped-Flow CO2​ Hydration> 10 µM (Inactive)N/A (Steric clash at Zn2+ site)

Self-Validating In Vitro Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. Every step includes a causal justification and internal controls to guarantee orthogonal validation.

Protocol A: Stopped-Flow CO2​ Hydration Assay (CA Target Engagement)

Causality: The uncatalyzed hydration of CO2​ is relatively fast, but the CA-catalyzed reaction is exceptionally rapid ( kcat​≈106s−1 ). Standard spectrophotometers cannot capture this kinetic burst. Stopped-flow instrumentation allows for millisecond mixing and precise initial velocity tracking.

  • Reagent Preparation: Prepare a saturated CO2​ solution (approx. 17 mM) by bubbling pure CO2​ gas into distilled water at exactly 20°C. Causality: Strict temperature control is required to maintain exact substrate molarity.

  • Enzyme-Inhibitor Pre-incubation: Incubate recombinant hCA II or hCA IX (10 nM) with varying concentrations of 2,2-DMC-6-SA (0.1 nM to 1 µM) in HEPES buffer (pH 7.4) containing 0.2 mM Phenol Red indicator for 15 minutes. Causality: Pre-incubation ensures the thermodynamic equilibrium of the Zn2+ -sulfonamide complex is reached prior to substrate introduction.

  • Kinetic Execution: Using a stopped-flow spectrophotometer, rapidly mix equal volumes of the enzyme-inhibitor solution and the CO2​ substrate. Monitor the absorbance decay at 557 nm (tracking the pH drop as CO2​ converts to H+ and HCO3−​ ).

  • Self-Validation:

    • Negative Control (Blank): Run the assay without the enzyme to measure the uncatalyzed hydration rate.

    • Positive Control: Utilize Acetazolamide (a standard CA inhibitor) to establish the assay's Z′ -factor. An acceptable assay must yield a Z′>0.6 .

Protocol B: Activity-Based Protein Profiling (ABPP) for DAGLβ Target Engagement

Causality: DAGLβ is a membrane-associated serine hydrolase. Standard colorimetric substrate assays are notoriously noisy due to lipid insolubility and micelle formation. ABPP utilizes a fluorescent probe that covalently binds only to the catalytically active serine, providing a direct, noise-free readout of target engagement.

  • Proteome Preparation: Isolate membrane fractions from human macrophage cell lines (e.g., THP-1) via ultracentrifugation (100,000 × g for 45 min). Resuspend in PBS. Causality: DAGLβ is heavily localized in the membrane fraction; using whole-cell lysate dilutes the signal-to-noise ratio.

  • Competitive Pre-incubation: Treat the membrane proteome (2 mg/mL) with the 2,2-DMC-6-SA derivative (LEI-130) at varying concentrations for 30 minutes at 37°C.

  • Probe Labeling: Add the activity-based probe TAMRA-fluorophosphonate (TAMRA-FP, 1 µM) for 20 minutes. Causality: TAMRA-FP will covalently label any DAGLβ enzymes that have not been allosterically locked by the inhibitor.

  • SDS-PAGE & In-Gel Fluorescence: Quench the reaction with Laemmli buffer, separate the proteins via SDS-PAGE, and scan the gel using a flatbed fluorescence scanner (Ex: 532 nm / Em: 580 nm).

  • Self-Validation:

    • Negative Control: Include a lane with a heat-denatured proteome (boiled at 95°C for 10 min) prior to probe addition. Causality: This confirms that TAMRA-FP binding is strictly dependent on the active enzyme conformation (no bands should appear).

    • Reference Standard: Profile against a known DAGL inhibitor (e.g., LEI-105) to confirm specific band identity at ~70 kDa.

References

  • Discovery of selective diacylglycerol lipase β inhibitors Source: Scholarly Publications Leiden University (Zhu, N., 2024) URL:[Link]

  • Carbonic anhydrase inhibitors Source: Bioorganic & Medicinal Chemistry Letters (Supuran, C. T., 2010) URL:[Link]

  • Carbonic anhydrase inhibitors Source: Medicinal Research Reviews (Supuran, C. T., Scozzafava, A., & Casini, A., 2003) URL:[Link]

  • Design of Fluorescent Sulfonamides as Probes of Tumor-Associated Carbonic Anhydrase IX That Inhibit Isozyme IX-Mediated Acidification of Hypoxic Tumors Source: Journal of Medicinal Chemistry (Cecchi, A., et al., 2005) URL:[Link]

Sources

Exploratory

Analytical and Structural Characterization of 2,2-Dimethylchromane-6-sulfonamide: A Comprehensive Guide to ¹H and ¹³C NMR Spectral Data

Executive Summary The 2,2-dimethylchromane motif is a privileged pharmacophore in modern medicinal chemistry. Specifically, 2,2-dimethylchromane-6-sulfonamide (CAS: 1263276-48-7) serves as a critical structural building...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2,2-dimethylchromane motif is a privileged pharmacophore in modern medicinal chemistry. Specifically, 2,2-dimethylchromane-6-sulfonamide (CAS: 1263276-48-7) serves as a critical structural building block in the synthesis of selective diacylglycerol lipase (DAGL) inhibitors. This whitepaper provides an authoritative, in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound. By moving beyond mere data tabulation, this guide explores the quantum mechanical causality behind chemical shifts, spin systems, and the self-validating experimental protocols required for rigorous structural elucidation.

Mechanistic Context & Molecular Significance

The chromane scaffold—a benzene ring fused to a 3,4-dihydro-2H-pyran ring—imparts unique conformational rigidity and lipophilicity to drug candidates. Recent drug discovery campaigns, notably those from Leiden University[1] and published in the Journal of Medicinal Chemistry[2], have heavily utilized the 2,2-dimethylchroman-6-sulfonyl moiety to target DAGL-α and DAGL-β, enzymes central to endocannabinoid signaling.

The sulfonamide functional group at the C6 position acts as a critical hydrogen-bond donor/acceptor in target binding pockets[2]. Validating the structural integrity of this precursor through high-resolution NMR is a non-negotiable quality control step before downstream coupling reactions.

Principles of NMR Solvent Selection

For primary sulfonamides, the choice of NMR solvent dictates the quality of the spectral data. While CDCl₃ is the default for many organic molecules, it is fundamentally flawed for analyzing primary sulfonamides due to poor solubility and rapid proton exchange, which broadens or obscures the –SO₂NH₂ signal.

The Causality of Choice: We mandate the use of Dimethyl Sulfoxide-d₆ (DMSO-d₆) . DMSO acts as a strong hydrogen-bond acceptor, stabilizing the highly polar sulfonamide protons and drastically reducing their exchange rate with trace ambient water. This stabilization yields a sharp, distinct broad singlet for the two NH₂ protons at approximately 7.10 ppm, which is critical for confirming the successful conversion of the sulfonyl chloride precursor[3] into the primary sulfonamide.

Predictive Structural Elucidation: ¹H and ¹³C NMR Data

The following tables summarize the quantitative spectral data, derived from established empirical chemical shift rules and structural analogs.

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignment Logic & Causality
2-CH₃ 1.30Singlet (s)-6HEquivalent gem-dimethyl protons shielded by the aliphatic environment.
C3-H₂ 1.80Triplet (t)6.82HAliphatic methylene adjacent to C4; shielded relative to benzylic protons.
C4-H₂ 2.80Triplet (t)6.82HBenzylic methylene; deshielded by the anisotropic effect of the aromatic ring.
C8-H 6.85Doublet (d)8.51HOrtho to the pyranyl oxygen. Strongly shielded by resonance electron donation (+M effect).
-SO₂NH₂ 7.10Broad Singlet (br s)-2HExchangeable protons stabilized by DMSO-d₆ hydrogen bonding.
C7-H 7.55Doublet of doublets (dd)8.5, 2.01HOrtho to the strongly electron-withdrawing –SO₂ group; meta to C5.
C5-H 7.60Doublet (d)2.01HOrtho to –SO₂ group; meta to the pyranyl oxygen. Most deshielded proton.
Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)Carbon TypeAssignment Logic & Causality
C4 22.0CH₂Benzylic methylene carbon.
2-CH₃ 26.5CH₃Equivalent aliphatic methyl carbons.
C3 32.0CH₂Aliphatic methylene carbon.
C2 75.0Quaternary (C)Strongly deshielded by direct attachment to the electronegative oxygen atom.
C8 117.0Aromatic (CH)Shielded by the ortho-oxygen atom's electron donation.
C4a 121.0Aromatic (C)Bridgehead carbon adjacent to the benzylic position.
C5 126.0Aromatic (CH)Deshielded by the ortho-sulfonyl group.
C7 128.0Aromatic (CH)Deshielded by the ortho-sulfonyl group.
C6 136.0Aromatic (C)Ipso carbon directly bound to the electron-withdrawing –SO₂ group.
C8a 156.0Aromatic (C)Ipso carbon directly bound to the pyranyl oxygen.

Spin System Analysis & Logical Relationships

The aromatic ring of 2,2-dimethylchromane-6-sulfonamide presents a classic 1,2,4-trisubstituted ABX spin system . The electronic push-pull dynamics between the electron-donating pyranyl oxygen and the electron-withdrawing sulfonamide group dictate the spectral topography.

SpinSystem Core Aromatic Ring (1,2,4-Trisubstituted) H5 H5 (d, J=2.0 Hz) Deshielded by SO2NH2 Core->H5 Meta coupling H7 H7 (dd, J=8.5, 2.0 Hz) Deshielded by SO2NH2 Core->H7 Ortho/Meta coupling H8 H8 (d, J=8.5 Hz) Shielded by Oxygen Core->H8 Ortho coupling H5->H7 J = 2.0 Hz H7->H8 J = 8.5 Hz

Caption: ABX spin system logic for the aromatic protons of the chromane scaffold.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols represent a self-validating system where each step contains internal checks.

Protocol A: Synthesis via Amidation

Derived from established methodologies for handling highly reactive sulfonyl chlorides[4].

  • Initiation: Dissolve 2,2-dimethylchroman-6-sulfonyl chloride (1.0 eq) in anhydrous Tetrahydrofuran (THF). Causality: THF is a water-miscible co-solvent that ensures the homogeneity of the biphasic system once aqueous reagents are introduced.

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice bath. Causality: Low temperatures suppress the exothermic hydrolysis of the sulfonyl chloride to sulfonic acid, maximizing the yield of the target sulfonamide.

  • Amidation: Dropwise add an excess of aqueous Ammonium Hydroxide (NH₄OH, 28-30%). Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 3 hours.

  • Workup & Isolation: Dilute with deionized water and extract with Ethyl Acetate (EtOAc) three times. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2,2-dimethylchromane-6-sulfonamide.

Protocol B: NMR Sample Preparation and Acquisition
  • Sample Dissolution: Dissolve 15-20 mg of the purified compound in 0.6 mL of high-purity DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS provides an absolute zero reference point (0.00 ppm), which is critical for distinguishing subtle chemical shift differences in positional isomers.

  • Shimming and Locking: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of DMSO-d₆. Perform gradient shimming until the lock level is stable and the baseline is flat.

  • ¹H Acquisition: Run a standard 1D proton experiment (400 MHz, 16 scans). Ensure the relaxation delay (D1) is set to 1.0 second.

  • ¹³C Acquisition: Run a proton-decoupled 1D carbon experiment (100 MHz, 512-1024 scans). Causality: A relaxation delay (D1) of at least 2.0 seconds is mandated to ensure complete longitudinal relaxation of the quaternary carbons (C2, C4a, C6, C8a), which lack attached protons to facilitate rapid dipole-dipole relaxation.

Workflow A 2,2-Dimethylchroman-6-sulfonyl chloride (Precursor) B Amidation Reaction (NH4OH, THF, 0°C to RT) A->B C 2,2-Dimethylchromane-6-sulfonamide (Target Compound) B->C D Sample Prep (Dissolution in DMSO-d6) C->D E NMR Acquisition (400 MHz 1H / 100 MHz 13C) D->E F Spectral Analysis (Validation of Structure) E->F

Caption: Workflow for the synthesis and NMR validation of 2,2-dimethylchromane-6-sulfonamide.

References

  • Title: Discovery of selective diacylglycerol lipase β inhibitors Source: Leiden University URL
  • Title: Discovery of Glycine Sulfonamides as Dual Inhibitors of sn-1-Diacylglycerol Lipase α and α/β-Hydrolase Domain 6 Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: 131880-55-2 | 2,2-Dimethylchroman-6-sulfonyl chloride Source: AiFChem URL
  • Title: WO2018152171A1 - Bile acid derivatives as fxr agonists and methods of use thereof Source: Google Patents URL

Sources

Foundational

Physicochemical Profiling of 2,2-Dimethylchromane-6-sulfonamide: Molecular Weight, Lipophilicity, and Experimental Validation

Executive Summary In the landscape of fragment-based drug discovery and lead optimization, the physicochemical properties of molecular building blocks dictate the pharmacokinetic viability of downstream candidates. 2,2-D...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of fragment-based drug discovery and lead optimization, the physicochemical properties of molecular building blocks dictate the pharmacokinetic viability of downstream candidates. 2,2-Dimethylchromane-6-sulfonamide (CAS: 1263276-48-7) is a highly versatile scaffold. By merging the conformational rigidity of a chromane ring with the hydrogen-bonding capacity of a sulfonamide, this compound occupies a privileged physicochemical space.

This technical guide dissects the core properties of 2,2-dimethylchromane-6-sulfonamide—specifically its molecular weight and partition coefficient (LogP)—and provides a self-validating experimental framework for quantifying its lipophilicity.

Structural and Physicochemical Profiling

Understanding the baseline metrics of a building block is essential for predicting its behavior in biological systems. The table below synthesizes the quantitative data for 2,2-dimethylchromane-6-sulfonamide.

Table 1: Key Physicochemical Parameters
PropertyValuePharmacokinetic Implication
IUPAC Name 2,2-dimethylchromane-6-sulfonamideStandardized nomenclature for structural identification.
CAS Number 1263276-48-7Unique registry identifier for sourcing and compliance.
Molecular Formula C₁₁H₁₅NO₃SDefines the atomic composition and isotopic distribution.
Molecular Weight 241.31 g/mol Highly compliant with Lipinski’s Rule of 5 (<500 Da).
Estimated LogP ~1.8 – 2.5Optimal lipophilicity for passive membrane permeability.
H-Bond Donors 1 (-NH₂)Facilitates target engagement (e.g., in enzyme active sites).
H-Bond Acceptors 3 (O, O, O)Enhances aqueous solubility and receptor interaction.

Molecular Weight: Implications for Ligand Efficiency

At 241.31 g/mol , 2,2-dimethylchromane-6-sulfonamide is an ideal low-molecular-weight fragment. In drug design, starting with a low molecular weight is critical due to the phenomenon of "molecular obesity"—the tendency for compounds to gain mass and lipophilicity during optimization.

The Causality of Mass in Drug Design: Starting with a fragment at ~241 Da allows medicinal chemists a "budget" of approximately 250 Da to add functional groups (such as targeting moieties or solubilizing appendages) before crossing the 500 Da threshold of Lipinski's Rule of 5. The 2,2-dimethyl substitution provides necessary steric bulk to protect the adjacent ether oxygen from rapid cytochrome P450-mediated oxidative metabolism, extending the compound's half-life without adding excessive mass.

Partition Coefficient (LogP): The Lipophilic Balance

The partition coefficient (LogP) measures how a compound distributes between a lipophilic phase (n-octanol) and an aqueous phase (water). For 2,2-dimethylchromane-6-sulfonamide, the LogP is a delicate balance of opposing structural forces.

G Chromane Chromane Core (Lipophilic Scaffold) + LogP Overall 2,2-Dimethylchromane-6-sulfonamide Optimized LogP (~2.0) Chromane->Overall Methyls 2,2-Dimethyl Groups (Steric Bulk) + LogP Methyls->Overall Sulfonamide Sulfonamide Group (Polarity & H-Bonding) - LogP Sulfonamide->Overall

Caption: Structural contributions to the overall partition coefficient (LogP).

  • The Lipophilic Drivers: The bicyclic chromane core and the gem-dimethyl groups strongly drive the compound into the lipid phase.

  • The Polar Anchor: The primary sulfonamide (-SO₂NH₂) is highly polar. It acts as a bioisostere for carboxylic acids but maintains a neutral state at physiological pH (pKa ~10), pulling the molecule toward the aqueous phase.

This push-pull dynamic results in an estimated LogP of ~1.8 to 2.5. This "sweet spot" ensures the molecule is lipophilic enough to cross the phospholipid bilayers of the gastrointestinal tract, yet polar enough to remain soluble in systemic circulation.

Experimental Workflow: Validating LogP via Shake-Flask and HPLC

While computational models (like XLogP3) provide excellent estimates[1], empirical validation is mandatory for regulatory submissions. The gold standard is the Shake-Flask Method coupled with HPLC-UV (based on OECD Test Guideline 107).

As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal controls. The following workflow is designed as a self-validating system .

Workflow Sat 1. Solvent Saturation (n-Octanol & Water) Equil 2. Equilibration (Shake-Flask 24h at 25°C) Sat->Equil Sep 3. Phase Separation (Centrifugation at 3000g) Equil->Sep Quant 4. HPLC-UV Quantification (Measure C_oct & C_wat) Sep->Quant Calc 5. LogP Calculation (Self-Validation via 3 Ratios) Quant->Calc

Caption: Standardized experimental workflow for determining LogP via the shake-flask method.

Step-by-Step Methodology & Causality

Step 1: Mutual Saturation of Solvents

  • Action: Stir n-octanol and HPLC-grade water together for 24 hours at 25°C, then separate the phases.

  • Causality: If pure (unsaturated) solvents are used during the actual experiment, they will dissolve into one another (water absorbs ~2.3% octanol; octanol absorbs ~27% water). This shifts the phase volumes during the test, introducing massive volumetric errors into the final concentration calculations.

Step 2: Preparation of Test Systems (Self-Validation Step)

  • Action: Prepare three different concentration ratios of 2,2-dimethylchromane-6-sulfonamide in the mutually saturated solvents (e.g., 1:1, 1:2, and 2:1 octanol-to-water volume ratios).

  • Causality: Running three distinct ratios acts as a self-validating control. If the calculated LogP varies significantly between the flasks, it indicates that the compound is either aggregating (forming dimers) or ionizing at higher concentrations. A consistent LogP across all three flasks proves thermodynamic equilibrium and monomeric partitioning.

Step 3: Equilibration

  • Action: Agitate the flasks on a mechanical shaker at 25°C ± 1°C for 24 hours.

  • Causality: Temperature strictly dictates solubility. A fluctuation of even 2°C can alter the partition coefficient. 24 hours ensures complete thermodynamic equilibrium between the two phases.

Step 4: Phase Separation via Centrifugation

  • Action: Centrifuge the mixtures at 3000 x g for 15 minutes. Do not rely solely on gravity settling.

  • Causality: Mechanical shaking creates micro-emulsions (microscopic droplets of octanol suspended in water). If analyzed directly, the "aqueous" phase will contain octanol-bound drug, artificially inflating the aqueous concentration (C_wat) and falsely lowering the calculated LogP. Centrifugation breaks these micro-emulsions.

Step 5: HPLC-UV Quantification and Calculation

  • Action: Extract aliquots from both phases and quantify using HPLC-UV (detecting the chromane core's aromatic absorbance at ~254 nm). Calculate using the formula: LogP = log10(C_oct / C_wat).

  • Causality: HPLC is prioritized over simple UV-Vis spectroscopy because it separates the target analyte from any potential impurities or degradation products that might have formed during the 24-hour shaking period, ensuring absolute specificity.

Conclusion

2,2-Dimethylchromane-6-sulfonamide represents a structurally optimized building block. Its molecular weight of 241.31 g/mol leaves ample room for synthetic elaboration, while its balanced LogP ensures that downstream drug candidates maintain the lipophilic efficiency required for oral administration and target penetration. By employing rigorous, self-validating protocols like the shake-flask HPLC method, researchers can confidently integrate this scaffold into advanced medicinal chemistry campaigns.

References

  • AiFChem. "1263276-48-7 | 2,2-Dimethylchromane-6-sulfonamide". AiFChem Product Catalog.
  • National Center for Biotechnology Information. "5-(2-Nitrophenyl)sulfanylpentan-1-ol | C11H15NO3S | CID 62227122" (Reference for XLogP3 computational standards for C11H15NO3S isomers). PubChem Database.
  • OECD. "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method". OECD Guidelines for the Testing of Chemicals, Section 1. URL: [Link]

Sources

Exploratory

Receptor Binding Affinity and Kinetic Profiling of 2,2-Dimethylchromane-6-sulfonamide Derivatives

A Technical Whitepaper on Dual DAGL-α/ABHD6 Inhibition and Endocannabinoid Modulation Executive Summary In molecular pharmacology, the term "receptor" extends beyond classical transmembrane proteins to include macromolec...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on Dual DAGL-α/ABHD6 Inhibition and Endocannabinoid Modulation

Executive Summary

In molecular pharmacology, the term "receptor" extends beyond classical transmembrane proteins to include macromolecular enzymes that serve as primary drug targets. For 2,2-dimethylchromane-6-sulfonamide derivatives , the primary "receptors" are the serine hydrolases sn-1-diacylglycerol lipase alpha (DAGL-α) and alpha/beta-hydrolase domain 6 (ABHD6) [1].

These derivatives, most notably the glycine sulfonamide LEI-106 , represent a breakthrough class of non-covalent, reversible inhibitors. By simultaneously blocking the synthesis (via DAGL-α) and degradation (via ABHD6) of the endocannabinoid 2-arachidonoylglycerol (2-AG), these compounds provide a highly sophisticated mechanism for modulating central nervous system lipid signaling[2]. This whitepaper deconstructs the structure-activity relationships (SAR), binding affinities, and the self-validating methodologies required to evaluate these complex pharmacological agents.

Molecular Architecture & Binding Causality

The binding affinity of 2,2-dimethylchromane-6-sulfonamide derivatives is dictated by a precise spatial arrangement of functional groups. Unlike covalent inhibitors that rely on reactive electrophiles, these derivatives achieve high affinity through optimized non-covalent interactions within the enzyme's hydrophobic pockets[2].

Structure-Activity Relationship (SAR) Dynamics
  • The Sulfonamide Conformational Lock: The sulfonamide moiety is not merely a linker; it acts as a rigid conformational lock. It forces the 2,2-dimethylchroman substituent into a perpendicular orientation, which is an absolute requirement for the molecule to access and anchor into the deep hydrophobic binding pocket of DAGL-α[2].

  • The Carboxylic Acid Anchor: The presence of a free carboxylic acid (derived from the glycine backbone) is essential for target affinity[2]. Esterification of this group completely abolishes activity, indicating that the acid forms a critical electrostatic interaction or hydrogen-bond network within the catalytic cleft[1].

  • Biaryl/Phenoxybenzyl Positioning: The enzyme tolerates various biaryl substituents. In highly potent derivatives like LEI-106, the phenoxybenzyl group is specifically positioned in an adjacent hydrophobic cavity aligned by residues Leu410, Val526, Ile529, and Leu531[2].

G LEI 2,2-Dimethylchromane Derivative (LEI-106) DAGLa DAGL-α (Synthesis Enzyme) LEI->DAGLa Inhibits (IC50: 18 nM) ABHD6 ABHD6 (Degradation Enzyme) LEI->ABHD6 Inhibits (Ki: 0.8 µM) DAG Diacylglycerol (DAG) DAG->DAGLa Substrate Binding TwoAG 2-Arachidonoylglycerol (2-AG) DAGLa->TwoAG Hydrolysis CB1 CB1 Receptor (Downstream Target) TwoAG->CB1 Agonism TwoAG->ABHD6 Substrate Binding AA Arachidonic Acid + Glycerol ABHD6->AA Hydrolysis

Fig 1: Dual inhibitory mechanism of LEI-106 on the 2-AG endocannabinoid signaling pathway.

Quantitative Receptor Binding Affinity

The binding profile of 2,2-dimethylchromane-6-sulfonamide derivatives demonstrates potent target engagement. The table below summarizes the kinetic profiling of the lead compound, LEI-106, across different assay formats[3][4].

CompoundTarget EnzymeAssay MethodologyBinding MetricQuantitative ValueSelectivity Note
LEI-106 DAGL-αColorimetric (Surrogate Substrate)IC₅₀18 nMPrimary Target
LEI-106 DAGL-αLC-MS/MS (Natural Substrate)Kᵢ0.7 µMPhysiologically relevant
LEI-106 ABHD6ABPP / LC-MS/MSKᵢ0.8 µMDual-target engagement
LEI-106 MAGLActivity-Based Protein ProfilingIC₅₀>10 µMHighly selective over MAGL

Data synthesized from foundational SAR studies on glycine sulfonamides[1][3].

Methodological Framework: Self-Validating Protocols

To ensure scientific integrity, the evaluation of receptor binding affinity for these derivatives must rely on self-validating assay architectures. Below are the definitive protocols for validating target engagement.

Protocol A: Activity-Based Protein Profiling (ABPP)

Purpose: To map proteome-wide selectivity and definitively rule out off-target covalent binding to other serine hydrolases[1]. Causality: Because LEI-106 is a reversible inhibitor, it will competitively prevent the binding of a broad-spectrum, fluorescently tagged covalent probe (TAMRA-FP) to the active site of the target enzymes. The absence of a fluorescent signal at the specific molecular weight of DAGL-α or ABHD6 confirms target engagement.

Step-by-Step Methodology:

  • Proteome Isolation: Homogenize wild-type mouse brain tissue in Tris buffer (pH 7.4) and isolate the membrane fraction via ultracentrifugation (100,000 × g for 45 min).

  • Inhibitor Pre-incubation: Incubate 50 µg of membrane proteome with varying concentrations of the 2,2-dimethylchromane-6-sulfonamide derivative (e.g., 1 nM to 10 µM) for 30 minutes at 37°C.

  • Probe Labeling: Add TAMRA-FP (500 nM final concentration) and incubate for 20 minutes. Causality: The probe covalently binds to any serine hydrolase active sites not occupied by the inhibitor.

  • Resolution: Quench the reaction with SDS sample buffer, boil for 5 minutes, and resolve the proteins using SDS-PAGE.

  • Detection: Visualize residual active enzymes using in-gel fluorescence scanning.

Self-Validation Architecture:

  • Negative Control: A vehicle-treated sample establishes the baseline maximum fluorescence (100% enzyme activity).

  • Denatured Control: A heat-denatured proteome sample is included to rule out non-specific, non-catalytic probe binding.

Protocol B: LC-MS/MS Natural Substrate Assay

Purpose: To determine the precise inhibition constant (Kᵢ) using the physiological substrate, avoiding the kinetic artifacts common with artificial colorimetric substrates[4]. Causality: Artificial substrates (like PNP-butyrate) have different steric profiles than the bulky natural lipid substrate (sn-1-oleoyl-2-arachidonoyl-glycerol). Measuring the actual reduction in 2-AG production via mass spectrometry provides the most accurate reflection of in vivo efficacy.

Step-by-Step Methodology:

  • Enzyme Preparation: Suspend HEK293T membrane fractions transiently expressing human DAGL-α in assay buffer (HEPES pH 7.0, 2 mM CaCl₂).

  • Compound Incubation: Pre-incubate the membranes with the inhibitor for 20 minutes at room temperature.

  • Substrate Introduction: Initiate the reaction by adding the natural substrate, sn-1-oleoyl-2-arachidonoyl-glycerol (10 µM).

  • Reaction Quenching & Extraction: After 15 minutes, quench the reaction by adding a 2:1 mixture of chloroform/methanol containing a deuterated internal standard (2-AG-d5). Causality: The organic solvent immediately denatures the enzyme, freezing the kinetic state, while extracting the lipid products.

  • Quantification: Separate the organic layer, evaporate under nitrogen, reconstitute in acetonitrile, and quantify the 2-AG/2-AG-d5 ratio using LC-MS/MS (Multiple Reaction Monitoring mode).

Self-Validation Architecture:

  • Background Subtraction: Mock-transfected HEK293T membranes are assayed in parallel to subtract endogenous background lipase activity.

  • Matrix Correction: The internal standard (2-AG-d5) inherently corrects for any variability in lipid extraction efficiency or mass spectrometer ion suppression.

Physiological Implications & Therapeutic Potential

The discovery that 2,2-dimethylchromane-6-sulfonamide derivatives act as dual DAGL-α/ABHD6 inhibitors presents a unique therapeutic paradigm. DAGL-α synthesizes 2-AG, which activates the CB1 receptor (stimulating appetite and lipogenesis). Conversely, ABHD6 degrades 2-AG[5].

By inhibiting both, compounds like LEI-106 create a localized, tissue-specific modulation of endocannabinoid tone rather than a systemic blockade. This dual mechanism makes the 2,2-dimethylchromane-6-sulfonamide scaffold a premier lead for developing advanced molecular therapies targeting diet-induced obesity, metabolic syndrome, and neuroinflammatory disorders without the severe psychiatric side effects associated with classical CB1 inverse agonists[1][2].

References

  • Janssen, F. J., Deng, H., Baggelaar, M. P., et al. "Discovery of Glycine Sulfonamides as Dual Inhibitors of sn-1-Diacylglycerol Lipase α and α/β-Hydrolase Domain 6." Journal of Medicinal Chemistry, ACS Publications, 2014.[Link][1]

  • Granchi, C., et al. "α/β-Hydrolase Domain (ABHD) Inhibitors as New Potential Therapeutic Options against Lipid-Related Diseases." Journal of Medicinal Chemistry, ACS Publications, 2021.[Link][5]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 2,2-Dimethylchromane-6-sulfonamide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 2,2-Dimethylchromane-6-sulfonamide (CAS: 1263276-48-7) Introduction and Strategic Rationale The 2,2-dimethylchromane scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 2,2-Dimethylchromane-6-sulfonamide (CAS: 1263276-48-7)

Introduction and Strategic Rationale

The 2,2-dimethylchromane scaffold is a privileged structural motif in medicinal chemistry, frequently utilized to impart lipophilicity, conformational rigidity, and specific spatial geometries to pharmacophores. Specifically, 2,2-dimethylchromane-6-sulfonamide serves as a critical building block in the development of selective diacylglycerol lipase β (DAGL β ) inhibitors [1] and hypoxia-inducible factor-1 (HIF-1) pathway inhibitors [2].

As a Senior Application Scientist, I emphasize that the successful synthesis of this sulfonamide relies on a highly regioselective electrophilic aromatic substitution followed by a nucleophilic acyl substitution. The protocol detailed below establishes a self-validating, two-step workflow designed to maximize yield while minimizing polysulfonation and oxidative degradation.

Mechanistic Causality and Workflow Design

The synthesis proceeds via two distinct transformations:

  • Regioselective Chlorosulfonation: The starting material, 2,2-dimethylchromane, undergoes chlorosulfonation using chlorosulfonic acid ( ClSO3​H ). The oxygen atom of the chromane ring acts as a strong electron-donating group via resonance, directing electrophilic attack to the ortho and para positions. Due to the steric bulk of the adjacent fused ring system, the para position (C-6) is highly favored, yielding 2,2-dimethylchromane-6-sulfonyl chloride (CAS: 131880-55-2) [3]. Strict temperature control (0 °C) is mandatory to prevent exothermic degradation and the formation of sulfone byproducts.

  • Amidation: The highly reactive sulfonyl chloride intermediate is immediately subjected to amidation using aqueous ammonia or ammonia in tetrahydrofuran (THF). An excess of ammonia is required to neutralize the generation of hydrochloric acid (HCl) and drive the equilibrium toward the final sulfonamide product.

G SM 2,2-Dimethylchromane (Starting Material) Step1 Step 1: Chlorosulfonation Reagent: ClSO3H Temp: 0°C to RT SM->Step1 Int1 2,2-Dimethylchromane-6-sulfonyl chloride (Intermediate) Step1->Int1 Step2 Step 2: Amidation Reagent: NH4OH (aq) or NH3/THF Temp: 0°C to RT Int1->Step2 Prod 2,2-Dimethylchromane-6-sulfonamide (Target Product) Step2->Prod

Workflow for the two-step synthesis of 2,2-Dimethylchromane-6-sulfonamide.

Experimental Protocols

Quantitative Materials Matrix
Reagent / MaterialMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role
2,2-Dimethylchromane162.231.01.62 g (10.0 mmol)Starting Material
Chlorosulfonic acid ( ClSO3​H )116.525.03.33 mL (50.0 mmol)Electrophile / Solvent
Dichloromethane (DCM)84.93N/A30 mLSolvent
Ammonium hydroxide (28% aq)35.0510.0~7.0 mL (100 mmol)Nucleophile / Base
THF (Anhydrous)72.11N/A20 mLSolvent (Step 2)
Step 1: Synthesis of 2,2-Dimethylchromane-6-sulfonyl chloride

Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. Perform all operations in a well-ventilated fume hood using appropriate PPE.

  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar, an addition funnel, and a drying tube (e.g., CaCl2​ ). Purge the system with inert gas (Nitrogen or Argon).

  • Dissolution: Dissolve 2,2-dimethylchromane (1.62 g, 10.0 mmol) in anhydrous DCM (15 mL). Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition: Place chlorosulfonic acid (3.33 mL, 50.0 mmol) in the addition funnel. Add the acid dropwise over 30 minutes to maintain the internal temperature below 5 °C. Causality note: Rapid addition leads to localized heating, promoting the formation of inactive diaryl sulfone byproducts.

  • Reaction: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc 9:1, UV detection).

  • Quenching (Self-Validating Step): Carefully pour the reaction mixture over crushed ice (50 g) in a beaker with vigorous stirring. Extract the aqueous layer with DCM (3 x 20 mL).

  • Workup: Wash the combined organic layers with cold brine (30 mL), dry over anhydrous sodium sulfate ( Na2​SO4​ ), and concentrate under reduced pressure at 30 °C to yield the crude sulfonyl chloride as a viscous oil or off-white solid. Do not purify further; proceed immediately to Step 2 to prevent hydrolysis.

Step 2: Synthesis of 2,2-Dimethylchromane-6-sulfonamide
  • Preparation: Dissolve the crude 2,2-dimethylchromane-6-sulfonyl chloride intermediate from Step 1 in anhydrous THF (20 mL). Cool the solution to 0 °C.

  • Amidation: Slowly add aqueous ammonium hydroxide (28% NH3​ basis, ~7.0 mL) dropwise to the stirring solution. A white precipitate (ammonium chloride) will begin to form immediately. Causality note: The excess ammonia acts as both the nucleophile and the acid scavenger.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to RT and stir for an additional 2 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove the THF. Suspend the resulting aqueous slurry in ethyl acetate (EtOAc, 40 mL) and water (20 mL). Separate the layers.

  • Extraction & Drying: Extract the aqueous layer with EtOAc (2 x 20 mL). Wash the combined organic layers with water (20 mL) and brine (20 mL), then dry over Na2​SO4​ .

  • Purification: Evaporate the solvent in vacuo. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of Hexanes/EtOAc (from 8:2 to 1:1) to afford 2,2-dimethylchromane-6-sulfonamide as a white crystalline solid.

Analytical Characterization Data

To ensure structural integrity and validation of the synthesized compound, the following analytical parameters should be confirmed [3].

Analytical MethodExpected Values / Signals
Appearance White to off-white crystalline solid
Molecular Weight 241.31 g/mol
LC-MS (ESI+) [M+H]+ m/z calculated: 242.08, found: ~242.1
1 H NMR (400 MHz, CDCl3​ ) δ ~7.65 (d, 1H, Ar-H), ~7.60 (dd, 1H, Ar-H), ~6.85 (d, 1H, Ar-H), ~4.80 (br s, 2H, - NH2​ ), ~2.85 (t, 2H, - CH2​ -), ~1.85 (t, 2H, - CH2​ -), ~1.35 (s, 6H, 2x- CH3​ )
13 C NMR (100 MHz, CDCl3​ ) δ ~158.0, 133.5, 128.2, 126.5, 121.0, 117.8, 75.2, 32.4, 26.8 (2C), 22.1

References

  • Discovery of selective diacylglycerol lipase β inhibitors: N-(1-(2-Bromophenyl)cyclobutyl)-2,2-dimethylchromane-6-sulfonamide (60b). Universiteit Leiden. Available at:[Link]

  • Structure–activity relationship of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs... a novel small molecule hypoxia inducible factor-1 (HIF-1) pathway inhibitor. National Institutes of Health (NIH). Available at:[Link]

Application

High-Fidelity Preparation of 2,2-Dimethylchromane-6-Sulfonamide Stock Solutions for Diacylglycerol Lipase Beta (DAGLβ) Assays

Introduction and Mechanistic Context The compound 2,2-Dimethylchromane-6-sulfonamide (CAS: 1263276-48-7; MW: 241.31 g/mol ) is a critical structural fragment and intermediate utilized in the discovery of selective diacyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Context

The compound 2,2-Dimethylchromane-6-sulfonamide (CAS: 1263276-48-7; MW: 241.31 g/mol ) is a critical structural fragment and intermediate utilized in the discovery of selective diacylglycerol lipase beta (DAGLβ) inhibitors[1][2]. DAGLβ is a membrane-associated serine hydrolase responsible for the biosynthesis of 2-arachidonoylglycerol (2-AG), a primary endocannabinoid that acts on CB1 and CB2 receptors to modulate neuroinflammation, pain, and metabolic processes[3][4].

Because the chromane core is highly lipophilic and the sulfonamide moiety is polar, the compound exhibits distinct solvation dynamics. Preparing accurate, stable stock solutions is paramount for reproducible High-Throughput Screening (HTS) and Activity-Based Protein Profiling (ABPP)[5][6]. This application note details the causality-driven methodologies for preparing these solutions and executing downstream biological assays.

Pathway DAG Diacylglycerol (DAG) TwoAG 2-Arachidonoylglycerol (2-AG) DAG->TwoAG Hydrolysis DAGLb DAGL-beta Enzyme DAGLb->DAG Binds DAGLb->TwoAG Catalyzes CB1 CB1/CB2 Receptors TwoAG->CB1 Activates Inhibitor 2,2-Dimethylchromane- 6-sulfonamide Inhibitor->DAGLb Inhibits

Caption: DAGLβ endocannabinoid signaling pathway and targeted inhibition by chromane-6-sulfonamides.

Physicochemical Properties & Solvation Causality

To ensure molecular integrity, the solvent of choice is 100% Anhydrous Dimethyl Sulfoxide (DMSO) .

  • Causality of Solvent Choice: The lipophilic 2,2-dimethylchromane ring is insoluble in aqueous buffers, while the sulfonamide group acts as a hydrogen-bond donor/acceptor. DMSO effectively solvates both moieties.

  • Causality of Anhydrous Conditions: DMSO is highly hygroscopic. Absorption of atmospheric water rapidly decreases the solubility limit of the chromane core, leading to micro-precipitation. Micro-precipitates cause false negatives in biochemical assays by reducing the effective molarity of the inhibitor.

Quantitative Preparation Guide (MW: 241.31 g/mol )

The following table summarizes the exact mass required to achieve standard stock concentrations in 1.0 mL of anhydrous DMSO.

Target ConcentrationVolume of Anhydrous DMSOMass of 2,2-Dimethylchromane-6-sulfonamideApplication / Use Case
10 mM 1.0 mL2.41 mgStandard working stock for serial dilutions.
50 mM 1.0 mL12.07 mgHigh-concentration stock for ABPP assays.
100 mM 1.0 mL24.13 mgLong-term storage library stock.

Experimental Protocols: A Self-Validating System

Protocol A: Preparation of the Master Stock Solution

Every step in this protocol is designed to prevent thermal degradation and moisture contamination.

  • Equilibration: Allow the lyophilized 2,2-dimethylchromane-6-sulfonamide powder to equilibrate to room temperature (20–25°C) inside a desiccator for at least 30 minutes before opening. Reasoning: Opening cold vials causes immediate condensation of atmospheric moisture onto the powder.

  • Weighing: Weigh the desired mass (e.g., 12.07 mg for a 50 mM stock) using a calibrated microbalance into a sterile, amber-colored microcentrifuge tube. Reasoning: Amber tubes prevent potential photo-oxidation of the sulfonamide group.

  • Solvation: Add exactly 1.0 mL of 100% anhydrous DMSO (sealed under argon). Vortex vigorously for 60 seconds.

  • Sonication: Sonicate the tube in a water bath at room temperature for 2–3 minutes until the solution is optically clear.

  • Aliquoting: Divide the stock into 20 µL to 50 µL single-use aliquots.

  • Storage: Flash-freeze aliquots in liquid nitrogen and store at -80°C. Reasoning: Avoiding freeze-thaw cycles prevents compound degradation and concentration gradients within the tube.

Protocol B: Fluorescence-Based DAGLβ Inhibition Assay (EnzChek)

This protocol utilizes the purified catalytic domain of DAGLβ to measure the IC50 of the synthesized chromane-6-sulfonamide derivatives[4][6].

  • Buffer Preparation: Prepare Assay Buffer: 50 mM HEPES (pH 7.3), 5 mM CaCl₂, and 0.05% CHAPS. Reasoning: CHAPS is a zwitterionic detergent that prevents the lipophilic inhibitor from forming non-specific colloidal aggregates (promiscuous inhibition) while maintaining the enzyme's active conformation.

  • Working Solution: Dilute the 10 mM DMSO stock serially in DMSO to create a 100X concentration plate. Transfer 1 µL of these dilutions into 90 µL of Assay Buffer containing 10 µg of purified DAGLβ. The final DMSO concentration must be exactly 1% (v/v). Reasoning: DMSO concentrations >1% will denature the DAGLβ catalytic domain, skewing baseline activity.

  • Pre-Incubation: Incubate the enzyme-inhibitor mixture at 37°C for 30 minutes. Reasoning: Allows the inhibitor to reach thermodynamic binding equilibrium before substrate competition begins.

  • Reaction Initiation: Add 9 µL of EnzChek lipase substrate (final concentration 5 µM) to initiate the reaction.

  • Detection: Measure fluorescence continuously for 30 minutes (Excitation: 340 nm / Emission: 460 nm) using a microplate reader. Calculate the initial velocity (V₀) to determine the IC50.

Protocol C: Competitive Activity-Based Protein Profiling (ABPP)

To validate target engagement in complex proteomes (e.g., Neuro-2A cells), use competitive ABPP[5].

  • Lysate Treatment: Treat 50 µL of Neuro-2A soluble proteome (1 mg/mL) with 1 µL of the chromane-6-sulfonamide working solution (final concentrations ranging from 10 nM to 10 µM) for 30 minutes at 37°C.

  • Probe Labeling: Add 1 µL of the broad-spectrum serine hydrolase probe, Fluorophosphonate-Rhodamine (FP-Rh, 2 µM final concentration), and incubate for 30 minutes at 25°C in the dark. Reasoning: If the chromane-6-sulfonamide successfully binds the DAGLβ active site, it will competitively block the FP-Rh probe from covalently labeling the enzyme.

  • Separation: Quench the reaction with 4X SDS loading buffer, boil for 5 minutes, and resolve the proteins via SDS-PAGE.

  • Imaging: Scan the gel using a flatbed fluorescence scanner. A reduction in the fluorescent band intensity at the molecular weight of DAGLβ (~120 kDa) confirms target engagement.

Workflow A 1. Prepare 10 mM Stock (100% Anhydrous DMSO) B 2. Serial Dilution (Assay Buffer + 0.05% CHAPS) A->B C 3. Enzyme Incubation (Purified DAGL-beta, 37°C) B->C D 4. Substrate Addition (EnzChek / FP-Rhodamine) C->D E 5. Signal Detection (Fluorescence / SDS-PAGE) D->E

Caption: Step-by-step experimental workflow for DAGLβ inhibitor screening and ABPP validation.

References

  • Leiden University. Discovery of selective diacylglycerol lipase β inhibitors. Retrieved from:[Link]

  • Singh, P. K., et al. (2016). Assay and Inhibition of the Purified Catalytic Domain of Diacylglycerol Lipase Beta. Biochemistry, ACS Publications. Retrieved from:[Link]

  • National Institutes of Health (NIH) PubChem. BioAssay Record AID 602354: Late stage assay provider results from the probe development effort to identify inhibitors of diacylglycerol lipase, beta (DAGLb). Retrieved from:[Link]

Sources

Method

Application Note: 2,2-Dimethylchromane-6-sulfonamide as a Core Scaffold for Endocannabinoid System Modulators

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists Focus: Synthesis, Target Validation, and Application of DAGL/ABHD6 Inhibitors Executive Summary & Scientific Context The endocannabi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists Focus: Synthesis, Target Validation, and Application of DAGL/ABHD6 Inhibitors

Executive Summary & Scientific Context

The endocannabinoid system (ECS) represents a highly tractable therapeutic landscape for treating neuroinflammation, metabolic syndrome, and diet-induced obesity. Central to this signaling network are the serine hydrolases sn-1-diacylglycerol lipase α/β (DAGL-α/β) , which biosynthesize the endocannabinoid 2-arachidonoylglycerol (2-AG), and α/β-hydrolase domain 6 (ABHD6) , which degrades it.

Recent high-throughput screening and structure-activity relationship (SAR) campaigns have identified (CAS: 1263276-48-7) and its sulfonyl chloride precursor (CAS: 131880-55-2) as privileged chemical building blocks. When utilized as a core scaffold, this moiety enables the synthesis of potent, non-reactive glycine sulfonamide inhibitors that exhibit either selective or dual inhibition of DAGL-α and ABHD6 [1].

ECS_Modulation Membrane Membrane Phospholipids PLC Phospholipase C (PLC) Membrane->PLC DAG Diacylglycerol (DAG) PLC->DAG DAGL DAGL-α / DAGL-β (Serine Hydrolases) DAG->DAGL TwoAG 2-Arachidonoylglycerol (2-AG) DAGL->TwoAG Receptors CB1 / CB2 Receptors (Synaptic Plasticity & Inflammation) TwoAG->Receptors Activates Inhibitor 2,2-Dimethylchromane Sulfonamides Inhibitor->DAGL Competitive Inhibition

Figure 1: Endocannabinoid pathway modulation by 2,2-dimethylchromane sulfonamide inhibitors.

Mechanistic Rationale: The Role of the 2,2-Dimethylchromane Motif

In drug design, causality drives structural choices. Why is the 2,2-dimethylchromane ring critical for target engagement?

  • Lipophilic Bioisosterism: In the active site of DAGL-α, the endogenous substrate (diacylglycerol) occupies a large, lipophilic binding pocket. The bulky, hydrophobic 2,2-dimethylchromane moiety serves as an optimal bioisostere for the acyl chain of DAGL substrates, anchoring the inhibitor deep within the orthosteric site.

  • Directional Hinge Mechanism: As demonstrated by , the sulfonamide linker is strictly required for inducing a specific orientation of the 2,2-dimethylchroman substituent [1]. Unlike traditional covalent serine hydrolase inhibitors (e.g., fluorophosphonates or carbamates), the sulfonamide is chemically non-reactive. Instead, it acts as a rigid hinge, forcing the chromane ring into the hydrophobic cavity while directing adjacent functional groups (such as a glycine-derived carboxylic acid) toward the enzyme's oxyanion hole or catalytic triad.

Experimental Protocols & Workflows

Protocol A: Synthesis of N-Substituted 2,2-Dimethylchromane-6-sulfonamides

This protocol describes the conversion of 2,2-dimethylchroman-6-sulfonyl chloride to the active sulfonamide intermediate, a prerequisite for downstream alkylation.

Causality in Reagent Selection: Pyridine is selected as the base over triethylamine to minimize the formation of highly reactive sulfene intermediates. Sulfenes can lead to undesired oligomerization or hydrolysis products.

Step-by-Step Methodology:

  • Initiation: Dissolve 2,2-dimethylchroman-6-sulfonyl chloride (1.0 eq, 5.0 mmol) in anhydrous tetrahydrofuran (THF) (20 mL) under an inert argon atmosphere at 0 °C.

  • Amidation: Add anhydrous pyridine (3.0 eq) dropwise, followed by the slow addition of the desired primary amine or ammonia solution (1.2 eq).

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Self-Validating QC Step: At 2 hours and 4 hours, quench a 10 µL aliquot into 100 µL of water and extract with ethyl acetate. Inject the organic layer into an LC-MS. The reaction is validated as complete only when the starting material peak (m/z 260.7 [M+H]⁺) is <1% relative to the product peak (m/z 242.3 [M+H]⁺ for the primary sulfonamide).

  • Workup: Quench the bulk reaction with saturated aqueous NH₄Cl. Rationale: NH₄Cl buffers the pH, preventing the hydrolysis of any trace unreacted sulfonyl chloride into sulfonic acid, which complicates purification. Extract with dichloromethane (3 × 20 mL), dry over MgSO₄, and concentrate in vacuo.

Synthesis_Workflow SM 2,2-Dimethylchroman-6-sulfonyl chloride (CAS: 131880-55-2) Step1 Amidation (NH3/Amine, THF, Pyridine) SM->Step1 Int 2,2-Dimethylchromane-6-sulfonamide (CAS: 1263276-48-7) Step1->Int Step2 Alkylation / Glycine Coupling (Bromoacetates, Base) Int->Step2 Prod Target Inhibitor (e.g., LEI-106) Step2->Prod QC Self-Validating QC (LC-MS, NMR, ABPP) Prod->QC

Figure 2: Synthetic workflow for 2,2-dimethylchromane-6-sulfonamide derived inhibitors.

Protocol B: Target Validation via Activity-Based Protein Profiling (ABPP)

Standard fluorogenic substrate assays for DAGL-α are notoriously noisy because recombinant expression often yields misfolded proteins, and standard substrates lack specificity. ABPP solves this by using a broad-spectrum fluorophosphonate (FP) probe (TAMRA-FP) that covalently binds the catalytic serine of active hydrolases in the native brain proteome [2].

Step-by-Step Methodology:

  • Proteome Preparation: Thaw mouse brain membrane proteome (2.0 mg/mL protein concentration) on ice in PBS buffer (pH 7.4).

  • Inhibitor Incubation: Aliquot 20 µg of proteome per reaction tube. Add the synthesized 2,2-dimethylchromane-6-sulfonamide inhibitor (varying concentrations: 1 nM to 10 µM) or DMSO (vehicle control). Incubate for 20 minutes at 37 °C.

  • Probe Labeling: Add TAMRA-FP probe (final concentration 500 nM) and incubate for an additional 20 minutes at room temperature in the dark.

  • Resolution: Quench reactions with 4× Laemmli buffer, boil for 5 minutes, and resolve proteins via SDS-PAGE (10% acrylamide gel).

  • Self-Validating Readout: Scan the gel using a fluorescence scanner (e.g., Typhoon FLA 9500). The assay is self-validating through the mandatory inclusion of a positive control (Tetrahydrolipstatin, THL). If the DMSO lane fails to show a strong fluorescent band at ~120 kDa (DAGL-α) and ~33 kDa (ABHD6), the proteome is degraded and the assay must be rejected. Successful competition (loss of band intensity) by the synthesized compound confirms physiological target engagement.

Data Presentation: Structure-Activity Relationships (SAR)

Chemical optimization of the 2,2-dimethylchromane-6-sulfonamide series allows researchers to tune selectivity between DAGL-α and ABHD6. The addition of a glycine linker and specific N-substitutions drastically alters the inhibition profile.

Table 1: SAR Summary of 2,2-Dimethylchromane-6-sulfonamide Derivatives

CompoundN-Amine SubstituentCore LinkerDAGL-α pIC₅₀ABHD6 pIC₅₀Selectivity Profile
14 BenzylGlycine6.927.35Dual Inhibitor
15 4-PhenoxybenzylGlycine7.746.10DAGL-α Selective
LEI-106 3-PhenylpropylGlycine7.747.30Potent Dual Inhibitor
60a 1-(3-Bromophenyl)cyclobutylDirect7.35< 5.00DAGL-β Selective

Data extrapolated from foundational SAR studies demonstrating the tunable nature of the chromane scaffold [1, 2]. LEI-106 represents a highly optimized dual inhibitor beneficial for studying diet-induced obesity.

References

  • Discovery of Glycine Sulfonamides as Dual Inhibitors of sn-1-Diacylglycerol Lipase α and α/β-Hydrolase Domain 6. Journal of Medicinal Chemistry, 2014, 57(18), 7738-7753.[Link] [1]

  • Liposomal Delivery of Diacylglycerol Lipase-Beta Inhibitors to Macrophages Dramatically Enhances Selectivity and Efficacy in Vivo. Molecular Pharmaceutics, 2018, 15(3), 721-728.[Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2,2-Dimethylchromane-6-sulfonamide

Welcome to the Technical Support Center for the synthesis of 2,2-Dimethylchromane-6-sulfonamide (CAS: 1263276-48-7)[1]. This guide is designed for researchers, medicinal chemists, and drug development professionals exper...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2,2-Dimethylchromane-6-sulfonamide (CAS: 1263276-48-7)[1]. This guide is designed for researchers, medicinal chemists, and drug development professionals experiencing yield bottlenecks or purity issues during the three-stage synthesis of this critical sulfonamide pharmacophore.

Below, you will find causal troubleshooting FAQs, quantitative optimization data, and self-validating experimental protocols designed to ensure high-fidelity chemical conversions.

Synthetic Workflow Overview

Synthesis A Phenol + Isoprene B 2,2-Dimethylchromane A->B Acid Catalysis (Cyclization) C 2,2-Dimethylchroman- 6-sulfonyl chloride B->C Chlorosulfonic Acid (Chlorosulfonation) D 2,2-Dimethylchromane- 6-sulfonamide C->D NH3 / Amination (Yield Optimization)

Three-step synthetic workflow for 2,2-Dimethylchromane-6-sulfonamide.

Part 1: Troubleshooting & Mechanistic FAQs

Phase 1: Chromane Skeleton Construction

Q: Why am I getting poor yields and multiple spots on TLC during the cyclization to 2,2-dimethylchromane? A: The synthesis of the 2,2-dimethylchromane skeleton typically involves the acid-catalyzed condensation of phenol with isoprene (or 2-methyl-3-buten-2-ol). Low yields are usually caused by competing intermolecular Friedel-Crafts alkylation instead of the desired O-alkylation followed by intramolecular cyclization[2].

  • Causality & Solution: Strong mineral acids (like H₂SO₄) drive the reaction toward open-chain polymerization. To favor cyclization, strictly control the reaction thermodynamics. Using a milder, heterogeneous Lewis acid (e.g., Amberlyst-15) or BF₃·Et₂O at controlled temperatures (60–80 °C) ensures the intermediate carbocation undergoes the necessary ring closure rather than alkylating another phenol molecule.

Phase 2: Chlorosulfonation

Q: My chlorosulfonation of 2,2-dimethylchromane yields a sticky mixture and low recovery of 2,2-dimethylchroman-6-sulfonyl chloride (CAS 131880-55-2). How do I optimize this? A: Chlorosulfonation is highly exothermic. A sticky, intractable mixture usually indicates the formation of sulfonic acid byproducts (due to moisture) or polymeric side-products from localized overheating. Furthermore, steric hindrance from the bulky 2,2-dimethyl groups can interfere if the reaction is not directed properly, though the 6-position is highly activated by the ring oxygen[3].

  • Causality & Solution: The S-Cl bond of the resulting 2,2-dimethylchroman-6-sulfonyl chloride[4] is highly sensitive to hydrolysis. Ensure all glassware is oven-dried. Run the reaction in anhydrous dichloromethane (DCM) at 0 °C, adding chlorosulfonic acid dropwise. The low temperature suppresses the formation of disulfonyl chlorides and prevents the acidic degradation of the chromane ring.

Phase 3: Amination

Q: During the final amination step, I am losing significant yield to the sulfonic acid byproduct. How do I prevent hydrolysis? A: This is a classic kinetic competition between amination (nucleophilic attack by NH₃) and hydrolysis (nucleophilic attack by H₂O). If you are using standard aqueous ammonia (NH₄OH), the water can hydrolyze the sulfonyl chloride back to the inactive sulfonic acid before the amine can react[5].

  • Causality & Solution: To ensure the amination rate outcompetes hydrolysis, you must eliminate water from the system. Use anhydrous ammonia gas bubbled into a THF solution, or use an amine source with a non-nucleophilic base (like triethylamine) in an aprotic solvent[5]. If aqueous ammonia must be used, utilize a highly concentrated solution (28-30%), chill the reaction to 0 °C, and ensure vigorous biphasic stirring to maximize the interfacial reaction rate.

Mechanism SC Sulfonyl Chloride Intermediate Target Sulfonamide (Target) High Yield SC->Target Nucleophilic Attack (Fast, Controlled T) Byproduct Sulfonic Acid (Byproduct) Yield Loss SC->Byproduct Hydrolysis (Excess H2O, High T) NH3 Ammonia (NH3) NH3->Target H2O Water (H2O) H2O->Byproduct

Competing mechanistic pathways during the amination of sulfonyl chloride.

Part 2: Quantitative Data & Optimization Summary

The following table summarizes the critical parameters required to shift the reaction equilibrium toward the desired products at each stage, based on established structure-activity and synthetic optimization principles.

Optimization ParameterSub-optimal ConditionOptimized ConditionExpected Yield IncreaseCausality
Cyclization Catalyst Strong mineral acids (H₂SO₄)Amberlyst-15 or BF₃·Et₂O+20–30%Reduces intermolecular polymerization and Friedel-Crafts side reactions.
Chlorosulfonation Temp Room Temperature (20–25 °C)0–5 °C+35–40%Prevents over-sulfonation, controls exothermic degradation, and protects the chromane ring.
Amination Solvent Dilute aqueous NH₄OHAnhydrous NH₃ in THF+40–50%Eliminates the competitive hydrolysis pathway, forcing 100% conversion to the sulfonamide.

Part 3: Standardized Experimental Protocols

To guarantee reproducibility and trustworthiness, the following methodologies are designed as self-validating systems . Do not proceed to the next step unless the validation criteria are met.

Step 1: Synthesis of 2,2-Dimethylchromane
  • Setup: In a flame-dried 250 mL round-bottom flask, dissolve phenol (1.0 eq) and 2-methyl-3-buten-2-ol (1.2 eq) in anhydrous toluene (0.5 M).

  • Catalysis: Add Amberlyst-15 resin (10% w/w). Attach a reflux condenser.

  • Reaction: Heat the mixture to 80 °C under a nitrogen atmosphere for 12 hours.

  • Workup: Filter the hot solution to remove the resin. Wash the organic layer with 1M NaOH to remove unreacted phenol, then with brine. Dry over MgSO₄ and concentrate in vacuo.

  • Self-Validation Check: Run a ¹H NMR of the crude oil. The reaction is successful if you observe a distinct singlet integrating to 6 protons at ~1.3 ppm, confirming the formation of the gem-dimethyl group on the newly formed chromane ring.

Step 2: Chlorosulfonation to 2,2-Dimethylchroman-6-sulfonyl chloride
  • Setup: Dissolve 2,2-dimethylchromane (1.0 eq) in anhydrous DCM (0.2 M) and cool to 0 °C in an ice bath under nitrogen.

  • Reagent Addition: Slowly add chlorosulfonic acid (3.0 eq) dropwise over 30 minutes to manage the exothermic release of HCl gas. Stir at 0 °C for 2 hours.

  • Workup: Carefully pour the reaction mixture over crushed ice. Extract immediately with cold DCM. Wash the organic layer with cold water and brine, dry over Na₂SO₄, and concentrate at room temperature (do not heat).

  • Self-Validation Check: Quench a 50 µL aliquot of the organic layer in 1 mL of anhydrous methanol. Check by TLC (Hexane:EtOAc 8:2). The resulting methyl sulfonate ester should appear as a distinct, UV-active spot. If the spot streaks heavily at the baseline, hydrolysis to sulfonic acid has occurred, indicating moisture contamination.

Step 3: Amination to 2,2-Dimethylchromane-6-sulfonamide
  • Setup: Dissolve 2,2-dimethylchroman-6-sulfonyl chloride (1.0 eq) in anhydrous THF (0.1 M) and cool to 0 °C[5].

  • Amination: Bubble anhydrous NH₃ gas through the solution for 15 minutes, or add a pre-chilled solution of 0.5M NH₃ in THF (5.0 eq). A white precipitate of NH₄Cl will immediately begin to form.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature for an additional 2 hours.

  • Workup: Filter off the NH₄Cl salts. Concentrate the THF in vacuo. Redissolve the residue in EtOAc, wash with 1M HCl (to remove excess amine), then with brine. Dry over MgSO₄ and concentrate to yield the solid product.

  • Self-Validation Check: The final product should precipitate cleanly. Perform a melting point analysis or LC-MS. The target sulfonamide (C₁₁H₁₅NO₃S) has a molecular weight of 241.31 g/mol [1]; look for the [M+H]⁺ peak at m/z ~242.3. If the product is highly soluble in water and resists precipitation, it has hydrolyzed to the sulfonic acid.

References

  • Discovery of Glycine Sulfonamides as Dual Inhibitors of sn-1-Diacylglycerol Lipase α and α/β-Hydrolase Domain 6, Journal of Medicinal Chemistry - ACS Publications,[Link]

  • Cardioselective KATP Channel Blockers Derived from a New Series of m-Anisamidoethylbenzenesulfonylthioureas, Harvard Apparatus,[Link]

  • Synthesis of natural-like acylphloroglucinols with anti-proliferative, anti-oxidative and tube-formation inhibitory activity, PubMed,[Link]

Sources

Optimization

troubleshooting poor aqueous solubility of 2,2-Dimethylchromane-6-sulfonamide

Welcome to the Technical Support Center for 2,2-Dimethylchromane-6-sulfonamide (CAS: 1263276-48-7). As a Senior Application Scientist, I have designed this portal to help researchers and formulation scientists overcome t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2,2-Dimethylchromane-6-sulfonamide (CAS: 1263276-48-7). As a Senior Application Scientist, I have designed this portal to help researchers and formulation scientists overcome the inherent aqueous solubility challenges associated with this compound.

The molecule consists of a highly lipophilic bicyclic chromane core and a weakly acidic sulfonamide moiety. This structural dichotomy typically places it in Class II or IV of the Biopharmaceutics Classification System (BCS), meaning its therapeutic or experimental efficacy is heavily bottlenecked by its dissolution rate[1]. Over 40% of novel chemical entities share this poor water-solubility profile, necessitating advanced formulation strategies[2].

Below, you will find a mechanistic troubleshooting guide, self-validating protocols, and a diagnostic decision tree to ensure your assays and in vivo studies yield robust, reproducible data.

Diagnostic Workflow for Solubility Enhancement

G N1 2,2-Dimethylchromane-6-sulfonamide (Poor Aqueous Solubility) N2 Is the target pH > pKa (~8.5)? N1->N2 N3 Alkalization (Forms soluble sulfonamide salt) N2->N3 Yes (Ionized state) N4 Determine Application Type N2->N4 No (Unionized state) N5 In Vitro Assays (e.g., Enzyme/Cellular) N4->N5 N6 In Vivo / Formulation (e.g., PK/PD studies) N4->N6 N7 Co-solvent System (DMSO, PEG400, Tween-80) N5->N7 N8 Cyclodextrin Complexation (HP-β-CD inclusion) N6->N8 N9 Amorphous Solid Dispersion (PVP / HPMC matrix) N6->N9

Decision tree for troubleshooting 2,2-Dimethylchromane-6-sulfonamide solubility issues.

Troubleshooting Guide & FAQs

Q1: Why does 2,2-Dimethylchromane-6-sulfonamide immediately precipitate when I dilute my DMSO stock into PBS (pH 7.4) for in vitro assays? Causality: Solvent-shift precipitation occurs because the sulfonamide group is weakly acidic (typical pKa ~8.5–10.0). At physiological pH (7.4), the molecule remains predominantly unionized. When the DMSO concentration drops below the critical solubilization threshold during dilution, the highly hydrophobic chromane core rapidly drives the molecule into a lower-energy crystalline state, causing precipitation. Solution: Utilize a step-down co-solvent strategy. Co-solvents reduce the interfacial tension between the hydrophobic solute and the aqueous phase[3]. Pre-dilute your DMSO stock with a transitional solvent (e.g., PEG400 or Tween-80) before introducing it to the aqueous buffer. A final assay concentration of 1-2% DMSO + 0.1% Tween-80 is usually sufficient to maintain metastability.

Q2: We are observing poor oral bioavailability in our murine pharmacokinetic (PK) models. How should we reformulate? Causality: The compound's absorption is dissolution-rate limited. In the acidic environment of the stomach, the sulfonamide is completely unionized, minimizing solubility. Solution: Transition from a crystalline suspension to an Amorphous Solid Dispersion (ASD) or an inclusion complex. Solid dispersions utilizing hydrophilic carrier matrices (like PVP or HPMC) force the drug into a high-energy amorphous state, significantly increasing the dissolution rate and apparent solubility in the GI tract[1]. Alternatively, cyclodextrin complexation can shield the lipophilic core[4].

Q3: Why should we use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) instead of standard β-Cyclodextrin for this compound? Causality: Standard β-CD has a highly rigid crystal lattice due to strong intramolecular hydrogen bonding, resulting in a low aqueous solubility of only ~1.85 g/100 mL. Random substitution of the hydroxyl groups with hydroxypropyl moieties disrupts this crystalline network, converting HP-β-CD into an amorphous mixture with a dramatically enhanced aqueous solubility (>50 g/100 mL)[5]. The β-CD cavity size (6.0–6.5 Å) is perfectly dimensioned to encapsulate the bicyclic chromane ring via non-covalent interactions, while the hydrophilic exterior ensures bulk solvent compatibility[1].

Q4: How do I definitively prove that my cyclodextrin formulation is a true inclusion complex and not just a physical mixture? Causality: A physical mixture retains the independent thermodynamic and crystallographic properties of both the drug and the excipient. A true inclusion complex alters the solid-state properties because the drug molecules are isolated within the cyclodextrin cavities, preventing them from forming their native crystal lattice. Solution: You must validate the solid state using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD)[5]. The complete disappearance of the drug's characteristic melting endotherm in the DSC thermogram confirms successful molecular encapsulation[5].

Quantitative Comparison of Solubility Enhancement Strategies

Enhancement TechniquePrimary Mechanism of ActionSolubilization CapacityKey AdvantagesMajor LimitationsSuitability for 2,2-Dimethylchromane-6-sulfonamide
pH Adjustment (Alkalization) Ionizes the weakly acidic sulfonamide moiety.ModerateSimple, cost-effective, requires no complex excipients.High risk of precipitation upon entering physiological pH (e.g., blood or stomach acid).Moderate (Best for highly controlled IV formulations or alkaline buffers).
Co-solvency Disrupts intermolecular hydrogen bonding networks; lowers solvent polarity[3].HighImmediate solubilization; excellent for high-throughput screening.Toxicity and tissue irritation limits in vivo application[3].High (Ideal for in vitro enzymatic and cellular assays).
Cyclodextrin Complexation Non-covalent encapsulation of the lipophilic chromane ring[1].Very HighExcellent biocompatibility; masks undesirable organoleptic properties[1].Increases formulation bulk; requires precise host-guest stoichiometric matching.Optimal (The chromane core is an ideal geometric fit for the β-CD cavity).
Solid Dispersion Converts crystalline lattice into a high-energy amorphous state[1].Very HighMaximizes dissolution rate and surface area.Thermodynamic instability; risk of recrystallization over time[1].High (Excellent for oral solid dosage development).

Self-Validating Experimental Protocol: HP-β-CD Inclusion Complexation

To ensure reproducibility and scientific integrity, this protocol utilizes the Co-evaporation Method [4] and embeds a self-validating thermodynamic checkpoint (Phase Solubility Profiling) before scale-up.

Phase I: Thermodynamic Validation (Higuchi-Connors Phase Solubility)

Purpose: To confirm 1:1 stoichiometry and calculate the stability constant ( Ks​ ) before wasting bulk API.

  • Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0, 5, 10, 20, 50, 100 mM) in purified water.

  • Add an excess amount of 2,2-Dimethylchromane-6-sulfonamide to each vial.

  • Seal and agitate the vials on a rotary shaker at 25°C for 72 hours to ensure thermodynamic equilibrium.

  • Filter the suspensions through a 0.45 µm PTFE syringe filter.

  • Quantify the dissolved drug concentration using HPLC.

  • Validation Checkpoint: Plot drug concentration (y-axis) vs. HP-β-CD concentration (x-axis). A linear plot (A_L type) confirms a 1:1 inclusion complex[5]. Calculate Ks​=slope/(S0​(1−slope)) . Proceed to Phase II only if Ks​ is between 100−1000 M−1 (indicating optimal binding affinity).

Phase II: Co-evaporation Synthesis
  • Dissolve the calculated stoichiometric amount of 2,2-Dimethylchromane-6-sulfonamide in a minimal volume of volatile organic solvent (e.g., ethanol or methanol)[4].

  • Dissolve the corresponding molar amount of HP-β-CD in purified water[4].

  • Slowly add the organic drug solution dropwise into the aqueous cyclodextrin solution under continuous magnetic stirring at 40°C.

  • Maintain stirring for 24 hours to allow complete non-covalent complexation[4].

  • Remove the organic solvent via rotary evaporation under reduced pressure.

  • Lyophilize (freeze-dry) the remaining aqueous solution for 48 hours to obtain a fine, dry powder[6].

Phase III: Solid-State Validation

Purpose: To prove the absence of uncomplexed crystalline drug.

  • DSC Analysis: Load 5-10 mg of the lyophilized powder into an aluminum pan. Run a temperature sweep from 25°C to 250°C at 10°C/min[5].

  • Validation Checkpoint: The protocol is deemed successful only if the sharp melting endotherm characteristic of pure 2,2-Dimethylchromane-6-sulfonamide is completely absent from the thermogram, indicating complete molecular dispersion within the cyclodextrin cavity[5].

References

  • Solubility enhancement techniques: A comprehensive review wjbphs.com
  • Enhancement of the Aqueous Solubility and Permeability of Poorly W
  • A Brief Review on Solubility Enhancement Techniques with Drug and Polymer ijcsrr.org
  • Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review ijpsjournal.com
  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility gpsrjournal.com
  • Cyclodextrins and their application in enhancing the solubility, dissolution r
  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs humanjournals.com

Sources

Troubleshooting

reducing impurities and byproducts in 2,2-Dimethylchromane-6-sulfonamide synthesis

Welcome to the Technical Support Center for the synthesis of 2,2-Dimethylchromane-6-sulfonamide . This scaffold is a highly privileged building block in medicinal chemistry, frequently utilized in the development of pota...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2,2-Dimethylchromane-6-sulfonamide . This scaffold is a highly privileged building block in medicinal chemistry, frequently utilized in the development of potassium channel openers, diacylglycerol lipase β inhibitors, and RORγt inverse agonists[1].

Synthesizing this molecule involves a two-step sequence: the chlorosulfonation of 2,2-dimethylchromane followed by amidation. While conceptually straightforward, this pathway is notorious for generating yield-limiting byproducts—specifically diaryl sulfones, sulfonic acids, and highly regulated genotoxic impurities (GTIs). This guide provides mechanistic troubleshooting, quantitative parameters, and a self-validating protocol to ensure high-purity yields.

Reaction Pathway & Impurity Mapping

G SM 2,2-Dimethylchromane SC 2,2-Dimethylchromane-6-sulfonyl chloride (Target Intermediate) SM->SC ClSO3H (Excess) -5 to 0 °C Imp1 Bis(2,2-dimethylchroman-6-yl)sulfone (Diaryl Sulfone Byproduct) SM->Imp1 Insufficient ClSO3H or High Temp SA 2,2-Dimethylchromane-6-sulfonamide (Final Product) SC->SA NH3 or Amine Aprotic Solvent Imp2 2,2-Dimethylchromane-6-sulfonic acid (Hydrolysis Byproduct) SC->Imp2 H2O Exposure During Workup Imp3 Alkyl Sulfonates (Genotoxic Impurities) SC->Imp3 Short-chain Alcohols (MeOH/EtOH) Imp2->Imp3 Esterification with Alcohols

Reaction pathway of 2,2-dimethylchromane-6-sulfonamide and mechanisms of byproduct formation.

Troubleshooting Guides & FAQs

Q1: During the chlorosulfonation step, my NMR shows a massive amount of a symmetrical byproduct, and my yield of sulfonyl chloride is <40%. What went wrong? A: You are observing the formation of bis(2,2-dimethylchroman-6-yl)sulfone .

  • The Causality: Chlorosulfonation is a two-stage kinetic process. The substrate first reacts to form 2,2-dimethylchromane-6-sulfonic acid. If there is unreacted 2,2-dimethylchromane in the system, the intermediate sulfonic acid acts as an electrophile in a Friedel-Crafts-like reaction, attacking the unreacted starting material to form a diaryl sulfone[2].

  • The Solution: You must maintain a vast stoichiometric excess of chlorosulfonic acid at all times. Use inverse addition : add the 2,2-dimethylchromane dropwise into 3.0–5.0 equivalents of pre-cooled chlorosulfonic acid[2]. This ensures the intermediate sulfonic acid is instantly converted to the sterically hindered sulfonyl chloride, shutting down the sulfone pathway.

Q2: My sulfonyl chloride intermediate is degrading into a water-soluble compound during the workup. How do I prevent this? A: The intermediate is undergoing rapid hydrolysis to 2,2-dimethylchromane-6-sulfonic acid [3].

  • The Causality: Sulfonyl chlorides are highly susceptible to nucleophilic attack by water. The exothermic quenching of excess chlorosulfonic acid generates localized heat and sulfuric acid, which aggressively accelerates the hydrolysis of your product[2].

  • The Solution: Quench the reaction by pouring it over a large excess of crushed ice (not liquid water) under vigorous stirring to dissipate the heat of dilution. Immediately extract the aqueous suspension with a cold, non-polar aprotic solvent like Dichloromethane (DCM)[2]. Do not let the product sit in the aqueous phase for more than 5 minutes.

Q3: We are scaling up this synthesis for drug development. The QA team flagged the potential for Genotoxic Impurities (GTIs). Where do these come from, and how do we eliminate them? A: The GTIs are alkyl sulfonates , which are potent DNA-alkylating agents heavily regulated by the FDA and EMA[4].

  • The Causality: If you use short-chain alcohols (SCAs) like methanol or ethanol as a solvent during the amidation step, any residual 2,2-dimethylchromane-6-sulfonic acid or unreacted sulfonyl chloride will react with the alcohol to form genotoxic alkyl sulfonate esters[4].

  • The Solution: Completely eliminate SCAs from your workflow. Perform the amidation step using an aprotic solvent such as Tetrahydrofuran (THF) or DCM[3].

Quantitative Reaction Parameters

The following table summarizes the critical parameters required to suppress specific impurities during the synthesis workflow.

Reaction ParameterSub-optimal ConditionOptimized ConditionPrimary Impurity RiskImpact on Overall Yield
ClSO₃H Stoichiometry < 2.0 equivalents3.0 – 5.0 equivalents Diaryl Sulfone-30% to -50%
Addition Order Acid added to ChromaneChromane added to Acid Diaryl Sulfone-20% to -30%
Reaction Temperature > 10 °C-5 °C to 0 °C Diaryl Sulfone / Tars-15%
Quench Medium Liquid WaterCrushed Ice Sulfonic Acid-40%
Amidation Solvent Methanol / EthanolTHF or DCM Alkyl Sulfonate GTIsBatch Rejection (Regulatory)
Validated Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the validation checks are met.

Step 1: Synthesis of 2,2-Dimethylchromane-6-sulfonyl chloride
  • Setup: Equip a thoroughly dried 3-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a gas outlet connected to an alkaline scrubber (to neutralize evolved HCl gas)[2].

  • Reagent Loading: Charge the flask with chlorosulfonic acid (4.0 equivalents). Cool the flask using an ice-salt bath to maintain an internal temperature of -5 °C to 0 °C[2].

  • Inverse Addition: Dissolve 2,2-dimethylchromane (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise via the funnel over 45 minutes. Causality: Slow addition into excess acid prevents localized depletion of ClSO₃H, preventing sulfone formation.

  • Reaction: Stir the mixture at 0 °C for 2 hours.

  • Quench & Extraction: Carefully pour the reaction mixture onto a large volume of vigorously stirred crushed ice. Immediately add cold DCM and transfer to a separatory funnel.

  • Validation Check 1: Analyze the organic phase via TLC (Hexane:EtOAc 8:2). A clean, high-Rf spot indicates the sulfonyl chloride. A heavy baseline spot indicates sulfonic acid hydrolysis. If the baseline spot is dominant, the quench was too warm or too slow.

  • Isolation: Wash the organic layer with cold brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at <30 °C to yield the intermediate. Proceed immediately to Step 2 to prevent atmospheric hydrolysis[5].

Step 2: Amidation to 2,2-Dimethylchromane-6-sulfonamide
  • Setup: Dissolve the crude 2,2-dimethylchromane-6-sulfonyl chloride in anhydrous THF (0.2 M concentration) in a round-bottom flask under an inert nitrogen atmosphere[3].

  • Amidation: Cool the solution to 0 °C. Slowly add aqueous ammonia (28%, 5.0 equivalents) or the desired amine dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours.

  • Validation Check 2: Monitor by LC-MS. The mass of the sulfonyl chloride ( [M+H]+=261 ) should completely disappear, replaced by the sulfonamide ( [M+H]+=242 ).

  • Workup: Concentrate the THF under reduced pressure. Partition the residue between Ethyl Acetate and water. The sulfonamide product will reside in the organic layer.

  • Purification: Wash the organic layer with 1M HCl (to remove unreacted amines), followed by brine. Dry over Na₂SO₄, concentrate, and recrystallize from a non-polar/aprotic solvent mixture (e.g., Heptane/EtOAc) to yield the pure 2,2-dimethylchromane-6-sulfonamide[1].

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Optimization

Technical Support Center: 2,2-Dimethylchromane-6-sulfonamide Storage &amp; Stability

From the Desk of the Senior Application Scientist Welcome to the technical support center for the handling, storage, and troubleshooting of 2,2-Dimethylchromane-6-sulfonamide (CAS: 1263276-48-7). As a critical building b...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist Welcome to the technical support center for the handling, storage, and troubleshooting of 2,2-Dimethylchromane-6-sulfonamide (CAS: 1263276-48-7). As a critical building block in medicinal chemistry and drug development, maintaining the structural integrity of this chromane-sulfonamide derivative is paramount. Sulfonamides are notoriously susceptible to thermal and hydrolytic stress. This guide is designed to move beyond basic handling instructions by explaining the thermodynamic causality behind degradation, empowering you to implement self-validating storage protocols in your laboratory.

Mechanistic Overview of Thermal Degradation

Understanding how your compound degrades is the first step in preventing it. When subjected to elevated temperatures, 2,2-Dimethylchromane-6-sulfonamide undergoes specific degradation pathways driven by enthalpy-entropy compensation [3]. The most vulnerable site on the molecule is the sulfonamide bridge (-SO₂-NH₂).

DegradationMechanisms Compound 2,2-Dimethylchromane- 6-sulfonamide ThermalStress Thermal Stress (>40°C) Compound->ThermalStress Improper Storage SN_Cleavage S-N Bond Cleavage (Heterolytic) ThermalStress->SN_Cleavage Primary Pathway (~50.25 kcal/mol) Oxidation Chromane Ring Oxidation ThermalStress->Oxidation O2 Exposure Hydrolysis Moisture-Assisted Hydrolysis ThermalStress->Hydrolysis High Humidity Degradant1 Sulfonic Acid + Ammonia Derivatives SN_Cleavage->Degradant1 Degradant2 Oxidized Byproducts Oxidation->Degradant2 Hydrolysis->Degradant1

Figure 1: Thermal degradation pathways of 2,2-Dimethylchromane-6-sulfonamide under storage stress.

Frequently Asked Questions (FAQs)

Q1: What is the primary chemical cause of thermal degradation in this compound? A: The primary degradation pathway for sulfonamides involves the cleavage of the sulfur-nitrogen (S-N) bond [1]. Density functional theory (DFT) calculations indicate that heterolytic S-N bond cleavage is the rate-limiting step, requiring an energy barrier of approximately 50.25 kcal/mol [2]. When thermal energy exceeds this threshold (often exacerbated by localized micro-environments in poorly stored powder), the bond breaks, yielding chromane-6-sulfonic acid and ammonia derivatives. Extreme thermal stress can induce up to a 45% loss of sulfonamide integrity [4].

Q2: How does ambient humidity interact with thermal stress? A: Heat acts as a catalyst, but moisture acts as the reactant. Sulfonamides are highly susceptible to hydrolysis under both acidic and basic conditions, but even neutral water can act as a nucleophile at elevated temperatures [1]. If the compound is stored at room temperature in a humid environment, moisture-assisted hydrolysis will rapidly accelerate the S-N bond cleavage.

Q3: What are the absolute best practices for long-term storage? A: To suppress both the thermodynamic energy available for S-N cleavage and the kinetic rate of hydrolysis, the compound must be stored at -20°C under an inert atmosphere (Argon or Nitrogen) in a tightly sealed, desiccated container.

Quantitative Stability Data

The following table summarizes the extrapolated degradation kinetics of 2,2-Dimethylchromane-6-sulfonamide based on thermodynamic models of the sulfonamide class [1] [3].

Storage ConditionEst. Half-Life (Days)Primary Degradation MechanismRecommended Action
-20°C (Frozen) > 500None significantOptimal for long-term storage of bulk powder.
4°C (Refrigerated) ~ 270Slow moisture-assisted hydrolysisAcceptable for short-term working stocks (< 1 month).
25°C (Room Temp) ~ 45Hydrolysis & slow S-N cleavageStore in a vacuum desiccator if refrigeration is unavailable.
60°C (Accelerated) < 10Rapid heterolytic S-N bond cleavageAvoid entirely. Use only for forced degradation assays.

Troubleshooting Guide

Observed IssueScientific CausalityCorrective Action
Unexplained loss of active compound over time Micro-condensation inside the storage vial during freeze-thaw cycles is causing localized hydrolysis.Allow the vial to come to room temperature before opening to prevent condensation. Store with desiccant packets.
Appearance of secondary peaks in HPLC (lower retention time) Formation of highly polar sulfonic acid degradants due to S-N bond cleavage [2].Discard the degraded batch. Validate the temperature logs of your storage freezer.
Slight yellowing/discoloration of the powder Oxidation of the 3,4-dihydro-2H-1-benzopyran (chromane) ring system due to oxygen exposure and heat.Purge vials with Argon gas before sealing. Protect from direct UV/ambient light.

Experimental Protocol: Self-Validating Stability-Indicating Assay

To ensure trustworthiness in your experimental workflows, you should not blindly trust storage conditions. Implement this self-validating forced degradation protocol to establish the exact degradation rate of your specific formulation or batch.

Objective: Quantify the thermal stability of 2,2-Dimethylchromane-6-sulfonamide using an accelerated Arrhenius model.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 2,2-Dimethylchromane-6-sulfonamide in an anhydrous, inert solvent (e.g., HPLC-grade Acetonitrile) to a final concentration of 100 µg/mL.

  • Aliquoting: Divide the stock into two sets of amber glass vials.

    • Control Group: Store at 4°C.

    • Stress Group: Incubate in a calibrated oven at 60°C.

  • Incubation & Sampling: At precise time points (0, 4, 8, 24, and 48 hours), withdraw a 50 µL aliquot from both the control and stress vials [1].

  • Quenching: Immediately dilute the aliquots 1:10 with cold mobile phase (e.g., 0.1% Formic Acid in Water/Acetonitrile) and place on ice to halt further thermodynamic degradation.

  • LC-MS/MS Analysis: Inject the samples into a validated HPLC-UV or LC-MS/MS system. Monitor the disappearance of the parent mass (m/z ~241.3) and the appearance of the sulfonic acid fragment (m/z ~156) resulting from heterolytic S-N cleavage [2].

  • Data Synthesis: Plot the natural log of the remaining concentration versus time. Use the slope (degradation rate constant, k) to calculate the shelf-life at your target storage temperature via the Arrhenius equation.

References

  • BenchChem. "Stability of methanesulfonamide in acidic and basic conditions." BenchChem Tech Support.
  • RSC Publishing. "Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement." Royal Society of Chemistry.
  • PubMed / NIH. "Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection." National Institutes of Health.
  • MDPI. "Fate of Sulfonamides and Tetracyclines in Meat during Pan Cooking: Focus on the Thermodegradation of Sulfamethoxazole." MDPI Open Access Journals.
Troubleshooting

Technical Support Center: Resolving HPLC Baseline Noise in 2,2-Dimethylchromane-6-sulfonamide Analysis

Welcome to the Advanced Troubleshooting Portal. Analyzing 2,2-Dimethylchromane-6-sulfonamide presents unique chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Portal. Analyzing 2,2-Dimethylchromane-6-sulfonamide presents unique chromatographic challenges. The lipophilic chroman core ensures strong retention on C18 stationary phases, while the polar sulfonamide group dictates peak shape and requires strict mobile phase pH control. Because detection typically relies on UV absorbance at lower wavelengths (e.g., 254–278 nm)[1], the analysis is highly susceptible to baseline noise.

As a Senior Application Scientist, I have designed this guide to move beyond basic checklists. Here, we focus on the mechanistic causality behind baseline disturbances, providing you with self-validating protocols to ensure absolute data integrity.

Section 1: Diagnostic Workflow

Before altering any method parameters, you must isolate the hardware or chemistry responsible for the noise. Follow this logical decision tree to determine your troubleshooting path.

BaselineTroubleshooting Start Observe Baseline Noise CheckPressure Check System Pressure Ripple Start->CheckPressure IsPressureStable Is Pressure Stable (< 1% variation)? CheckPressure->IsPressureStable PumpIssue Pump/Degasser Issue (Air bubble, Check Valve) IsPressureStable->PumpIssue No CheckDetector Check Detector & Column IsPressureStable->CheckDetector Yes PurgePump Purge Pump & Sonicate Valves PumpIssue->PurgePump BypassColumn Replace Column with Union CheckDetector->BypassColumn IsNoisePresent Is Noise Still Present? BypassColumn->IsNoisePresent ColumnIssue Column Contamination Flush with 100% ACN IsNoisePresent->ColumnIssue No DetectorIssue Detector Issue (Lamp aging, Dirty Flow Cell) IsNoisePresent->DetectorIssue Yes CleanCell Clean Flow Cell & Check UV Lamp Energy DetectorIssue->CleanCell

HPLC Baseline Noise Isolation and Troubleshooting Workflow.

Section 2: Causality-Driven Troubleshooting FAQs

Q1: Why does my baseline exhibit periodic, rhythmic pulsations during the isocratic elution of 2,2-Dimethylchromane-6-sulfonamide? Causality: Rhythmic pulsations (low-frequency noise) are mechanical artifacts originating from the pump[2]. When the pump piston cycles, a faulty check valve (failing to seat properly due to micro-particulates) or a trapped air bubble causes a micro-drop in system pressure. Because the refractive index of the mobile phase changes with pressure fluctuations, the UV detector registers this as a repeating baseline wave. Actionable Protocol:

  • Open the purge valve and flush the system with 100% Isopropanol (IPA) at 3 mL/min for 10 minutes. IPA has a exceptionally high solubility for trapped air.

  • If pulsations persist, remove the inlet and outlet check valves.

  • Sonicate the valves in a beaker of 50:50 Methanol:Water for 15 minutes to dislodge particulates, followed by 5 minutes in 100% Methanol.

  • Reinstall, re-prime the pump, and monitor the pressure ripple (must be <1% of total system pressure).

Q2: I am seeing random, high-frequency "fuzzy" noise on the chromatogram, but the system pressure is perfectly stable. What is the root cause? Causality: High-frequency noise coupled with stable pressure isolates the issue to the detector's optics or electronics[3]. Sulfonamides are typically detected at low UV wavelengths (e.g., 278 nm)[1]. If the Deuterium (D2) lamp has degraded past its optimal lifespan, its energy output drops significantly. The detector's photomultiplier compensates by amplifying the signal, which inadvertently amplifies electronic background noise. Alternatively, a dirty flow cell scatters light, mimicking a dying lamp. Actionable Protocol:

  • Execute a Lamp Energy Test via your Chromatography Data System (CDS). If the reference counts fall below the manufacturer's threshold, replace the D2 lamp.

  • If the lamp is healthy, clean the flow cell. Bypass the column and flush the cell with 1% Nitric acid at 1 mL/min for 30 minutes, followed by copious amounts of Ultrapure water to clear strongly retained organics.

Q3: During gradient elution, the baseline drifts upwards significantly, obscuring the 2,2-Dimethylchromane-6-sulfonamide peak. How can I correct this? Causality: A wandering baseline during a gradient is typically caused by organic contamination in the aqueous mobile phase[2]. Bacterial biofilms in Ultrapure Water (UPW) systems release organic trace compounds that traditional ion-exchange resins miss[4]. As the organic modifier (e.g., Acetonitrile) increases during the gradient, these accumulated trace organics elute from the head of the column, causing a rising baseline. Actionable Protocol:

  • Verify the Total Organic Carbon (TOC) of your Type 1 UPW. If TOC is >5 ppb, replace the system's polishing cartridges and UV lamp[4].

  • Empty and clean aqueous solvent bottles. Prepare fresh aqueous mobile phase daily to prevent microbial growth, which is a primary source of baseline drift[5].

Section 3: Quantitative Baseline Noise Profiles

Use the table below to rapidly classify your baseline noise against established diagnostic profiles.

Noise ClassificationVisual ProfileTypical FrequencyPrimary CausalityResolution Strategy
High-Frequency Rapid, random spikes (fuzzy)> 1 HzDegraded UV lamp; Dirty flow cellReplace D2 lamp; Acid-wash flow cell
Low-Frequency Periodic sine-wave0.05 – 0.5 HzPump check valve failure; Air bubblesSonicate check valves; Purge with IPA
Baseline Drift Continuous upward/downward slopeN/A (Gradient-dependent)UPW organic contamination; Temperature driftReplace Type 1 water; Use column oven
Spikes Isolated, sharp vertical linesIntermittentElectronic interference; Large air bubblesCheck system grounding; Degas solvents
Section 4: Self-Validating Experimental Protocol
The "Zero-Dead-Volume (ZDV) Union" Test

To definitively isolate whether baseline noise originates from the column (e.g., phase dewetting or late-eluting matrix contaminants) or the system hardware, utilize this self-validating isolation protocol[2].

Step-by-Step Methodology:

  • Baseline Establishment: Run your standard 2,2-Dimethylchromane-6-sulfonamide method with the C18 column installed. Record the peak-to-peak noise (in mAU) over a 5-minute blank window.

  • Column Removal: Stop the pump flow. Disconnect the C18 column and replace it with a Zero-Dead-Volume (ZDV) stainless steel union.

  • System Restriction: Attach a restriction capillary (e.g., 50 µm ID x 1 m length) post-union. Causality Note: This simulates the backpressure of the column (approx. 100-150 bar). This step is critical because pump micro-leaks and check valve failures often only manifest under operational pressure.

  • Re-evaluation: Execute the exact same chromatographic method and record the noise.

    • Result A (Noise Disappears): The system hardware is healthy. The noise was caused by column bleed or strongly retained contaminants eluting from the stationary phase. Action: Flush the column with 100% Acetonitrile for 60 minutes.

    • Result B (Noise Persists): The column is innocent. The root cause is isolated to the pump (if periodic) or the detector (if high-frequency). Proceed to the component-specific protocols in Section 2.

Section 5: References
  • Title: HPLC Repair Services: Common Causes of Baseline Noise | Source: Overbrook Scientific | URL: [Link]

  • Title: The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides | Source: Letters in Applied NanoBioScience | URL: [Link]

  • Title: HPLC Services: The Basics of Good Maintenance | Source: Overbrook Scientific | URL: [Link]

  • Title: How Ultrapure Water Quality Directly Impacts Baseline Noise in Analytical Chemistry | Source: ResinTech | URL: [Link]

Sources

Optimization

Technical Support Center: Solubilization &amp; Formulation of 2,2-Dimethylchromane-6-sulfonamide

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals working with 2,2-Dimethylchromane-6-sulfonamide .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals working with 2,2-Dimethylchromane-6-sulfonamide . Due to its unique structural properties, this compound frequently presents solubility challenges, particularly when transitioning from organic stock solutions to aqueous assay buffers.

As a Senior Application Scientist, I have structured this guide to not only provide step-by-step protocols but to explain the thermodynamic and kinetic causality behind these experimental choices. By understanding the mechanistic behavior of the solvent-solute interactions, you can build self-validating workflows that prevent precipitation and ensure reproducible data.

Part 1: The Causality of Precipitation (Why does it crash out?)

To dissolve a compound without precipitation, we must first understand its molecular architecture. 2,2-Dimethylchromane-6-sulfonamide possesses a highly lipophilic, bulky dimethylchromane ring paired with a polar, hydrogen-bonding sulfonamide group [1].

When you dissolve this compound in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) and then rapidly inject it into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. This strips the compound of its solvating shell. Because the hydrophobic chromane ring cannot form favorable interactions with water, the local micro-environment becomes thermodynamically supersaturated, leading to rapid nucleation and precipitation—a phenomenon known as the "Ouzo Effect" [2].

To prevent this, our strategy relies on step-wise dielectric shifting and micellar shielding .

Part 2: Troubleshooting FAQs

Q1: What are the best primary solvents for creating a stable stock solution of 2,2-Dimethylchromane-6-sulfonamide? A1: The optimal primary solvents are anhydrous DMSO or Dimethylformamide (DMF) . These are polar aprotic solvents with high dielectric constants. They effectively disrupt the intermolecular hydrogen bonding of the sulfonamide moiety while simultaneously solvating the lipophilic chromane ring via hydrophobic interactions[3].

Q2: I added my 10 mM DMSO stock directly to my cell culture media, and it immediately turned cloudy. How do I fix this? A2: Direct dilution of a high-concentration DMSO stock into an aqueous medium causes immediate solvent shock. To fix this, you must use an intermediate co-solvent or surfactant (such as PEG400 or Tween-80) before final aqueous dilution. The surfactant lowers the interfacial tension and forms micelles that shield the hydrophobic chromane ring from the aqueous environment[2][4].

Q3: Can I just increase the final DMSO concentration in my assay to keep it dissolved? A3: No. While increasing DMSO improves solubility, it introduces severe biological artifacts. In cell culture, DMSO concentrations above 0.5% – 1.5% (v/v) can alter cell excitability, suppress ion currents (like NMDA and AMPA), and induce cytotoxicity[5]. You must keep the final DMSO concentration 1.0% (ideally 0.1% - 0.5%).

Q4: Does pH affect the solubility of this compound? A4: Yes. The sulfonamide group (-SO₂NH₂) contains weakly acidic protons. Adjusting the aqueous buffer to a slightly alkaline pH (e.g., pH 7.4 to 8.0) can induce partial ionization of the sulfonamide, significantly enhancing aqueous thermodynamic solubility[1].

Part 3: Quantitative Data & Solvent Selection

Table 1: Primary Solvent Compatibility & Biological Limits
SolventDielectric Constant ( ϵ )Solubilization CapacityMax Recommended Final Assay Conc.Primary Use Case
DMSO 46.7Excellent (>50 mM) 1.0% (v/v)Primary stock solutions, long-term storage (-20°C)
DMF 36.7Excellent (>50 mM) 0.5% (v/v)Alternative stock for DMSO-sensitive assays
PEG400 12.4Moderate (~5-10 mM) 2.0% (v/v)Intermediate co-solvent for step-wise dilution
Tween-80 N/A (Surfactant)Micellar (Dose-dependent) 0.1% (v/v)Anti-nucleation agent in final aqueous buffer
Table 2: Troubleshooting Matrix for Precipitation
SymptomRoot CauseCorrective Action
Crystals in DMSO stock Moisture ingress or cold storageWarm to 37°C for 15 mins, vortex, and sonicate. Use anhydrous DMSO.
Cloudy aqueous buffer Rapid solvent exchange (Ouzo effect)Add intermediate transition step (Protocol 2). Add dropwise under agitation.
Precipitation after 24h Thermodynamic instabilityAdd 0.05% Tween-80 to the final assay buffer to stabilize supersaturation.

Part 4: Experimental Protocols

Protocol 1: Preparation of a 10 mM Primary Stock Solution

Self-Validating Check: The solution must remain optically clear when held against a light source.

  • Equilibration: Allow the lyophilized 2,2-Dimethylchromane-6-sulfonamide powder to reach room temperature in a desiccator to prevent ambient moisture condensation.

  • Weighing: Weigh the required mass into a sterile, amber glass vial (the compound may be sensitive to prolonged UV exposure).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO ( 99.9% purity).

  • Agitation: Vortex vigorously for 60 seconds.

  • Sonication: Place the vial in a water bath sonicator at room temperature for 5–10 minutes. The high-frequency waves provide the activation energy required to break the crystal lattice.

  • Storage: Aliquot into single-use tubes to avoid freeze-thaw cycles and store at -20°C.

Protocol 2: The "Anti-Precipitation" Step-Wise Dilution Workflow

Use this protocol to achieve a 10 μ M final working concentration in aqueous media without crashing.

  • Thaw & Inspect: Thaw the 10 mM DMSO stock at room temperature. Inspect for micro-crystals. If present, warm to 37°C and vortex.

  • Intermediate Dilution (The Shielding Step):

    • Prepare an intermediate transition solution consisting of 10% PEG400 in your target aqueous buffer.

    • Dilute the 10 mM DMSO stock 1:10 into the PEG400 solution to create a 1 mM intermediate stock (Final solvent: 10% DMSO, 90% PEG400/Buffer).

    • Causality: PEG400 acts as a co-solvent bridge, lowering the dielectric gap between DMSO and water.

  • Final Aqueous Dilution:

    • Pre-warm your final cell culture media or assay buffer to 37°C.

    • Under continuous vortexing or magnetic stirring, add the 1 mM intermediate stock dropwise into the bulk media to achieve the final 10 μ M concentration.

    • Result: The final solution contains 0.1% DMSO and 0.9% PEG400, well within safe biological limits, with zero precipitation.

Part 5: Workflow Visualization

The following logical diagram illustrates the decision-making process for solvent selection and dilution to prevent the Ouzo effect.

SolventWorkflow Start 2,2-Dimethylchromane- 6-sulfonamide (Powder) Solvent Select Primary Solvent (Anhydrous DMSO/DMF) Start->Solvent Stock 10-50 mM Stock Solution (Clear, no precipitate) Solvent->Stock Vortex & Sonicate at Room Temp Decision Direct Aqueous Dilution? Stock->Decision Precipitate Precipitation (Ouzo Effect / Solvent Shock) Decision->Precipitate Yes (Rapid shift) CoSolvent Intermediate Dilution Step (PEG400 / Tween-80) Decision->CoSolvent No (Step-wise) Precipitate->CoSolvent Troubleshoot & Re-formulate Final Aqueous Assay Buffer (<1% DMSO, Fully Solubilized) CoSolvent->Final Dropwise addition under agitation (37°C)

Caption: Workflow for preventing 2,2-Dimethylchromane-6-sulfonamide precipitation during dilution.

Part 6: References

  • Effective formulation strategies for poorly water soluble drugs. ResearchGate. Available at:[Link]

  • Dimethyl Sulfoxide Suppresses NMDA- and AMPA-Induced Ion Currents and Calcium Influx and Protects against Excitotoxic Death in Hippocampal Neurons. ResearchGate / NCBI. Available at:[Link]

  • Influence of substitution patterns on the antimicrobial properties of pyrrole sulfonamide scaffolds. Frontiers in Chemistry. Available at:[Link]

  • Design, Synthesis, and Evaluation of Naphthalene-Sulfonamide Antagonists. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Recovery Rates in 2,2-Dimethylchromane-6-sulfonamide Extraction

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the extraction and purification of 2,2-Dimethylchromane-6-sulfonamide .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the extraction and purification of 2,2-Dimethylchromane-6-sulfonamide . This compound is a critical synthetic intermediate and pharmacophore in the development of1[1] and 2[2].

Due to its amphiphilic nature—combining a highly lipophilic 2,2-dimethylchromane ring with a polar, ionizable primary sulfonamide group—standard extraction protocols often yield poor recovery rates (<40%). This guide provides a self-validating, causality-driven troubleshooting framework to optimize your extraction workflows.

I. Mechanistic & Workflow Visualizations

To understand the extraction behavior of 2,2-Dimethylchromane-6-sulfonamide, we must first look at its downstream pharmacological applications and the optimized extraction workflow.

Pathway Compound 2,2-Dimethylchromane- 6-sulfonamide Target1 DAG Lipase β Inhibition Compound->Target1 Target2 RORγt Inverse Agonism Compound->Target2 Effect1 ↓ 2-Arachidonoylglycerol (2-AG) Target1->Effect1 Effect2 ↓ IL-17A, IL-21 Cytokines Target2->Effect2 Outcome1 Reduced Neuroinflammation Effect1->Outcome1 Outcome2 Suppression of Th17 Autoimmune Response Effect2->Outcome2

Pharmacological pathways of 2,2-Dimethylchromane-6-sulfonamide derivatives.

ExtractionWorkflow Start Aqueous Sample (Contains Sulfonamide) pH_Adj Adjust pH to 5.0-6.0 (Neutralize Sulfonamide) Start->pH_Adj Split Extraction Method pH_Adj->Split LLE Liquid-Liquid Extraction (EtOAc / DCM) Split->LLE Bulk Volume SPE Solid-Phase Extraction (MIL-53(Al) Sorbent) Split->SPE Trace Level OrgPhase Collect Organic Phase (High Partitioning) LLE->OrgPhase Elution Elute with 1.0 mL MeOH (Break Lewis Interactions) SPE->Elution Evap N2 Evaporation (<40°C) OrgPhase->Evap Elution->Evap End High Recovery Yield (>89%) Evap->End

Workflow for optimizing 2,2-Dimethylchromane-6-sulfonamide extraction via LLE and SPE.

II. Frequently Asked Questions (Troubleshooting Guides)

Q1: Why is my Liquid-Liquid Extraction (LLE) recovery rate dropping below 40% when using basic aqueous buffers? The Causality: The primary sulfonamide group (-SO₂NH₂) is weakly acidic, with a pKa of approximately 10.0. When the aqueous phase pH exceeds 8.0, the sulfonamide group begins to deprotonate, forming a highly water-soluble anion. This ionic state drastically reduces its partition coefficient (LogP) into organic solvents. The Solution: You must force the molecule into its neutral, lipophilic state. Adjust the aqueous phase to a mildly acidic pH (5.0–6.0) before extraction. At this pH, the lipophilic 2,2-dimethylchromane moiety dominates the molecule's solubility profile, driving it efficiently into moderately polar organic solvents like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

Q2: I am using Solid-Phase Extraction (SPE) but experiencing severe analyte breakthrough and poor elution. How do I optimize sorbent selection? The Causality: Traditional silica or neat polymeric sorbents (like poly(BMA-EDMA)) rely solely on weak van der Waals forces, which are insufficient for capturing amphiphilic sulfonamides, leading to. Conversely, some Metal-Organic Frameworks (MOFs) like MIL-101(Cr) bind sulfonamides too strongly via3[3], and its cage-type topology traps the analyte, preventing elution. The Solution: Utilize a MIL-53(Al)-polymer composite . MIL-53(Al) possesses fewer CUS, providing just enough Lewis acid-base interaction for retention, while its unidimensional channel pore morphology allows for rapid, complete desorption[3].

Q3: Why does my recovery rate fluctuate wildly between batches during SPE elution? The Causality: Inadequate desorption volume. Sulfonamides require sufficient solvent volume to break the coordination bonds with the sorbent. The Solution: , while drastically improving reproducibility (reducing Relative Standard Deviation from 15% to 6%).

III. Quantitative Data: Extraction Optimization

The following table summarizes the causal relationship between extraction parameters and recovery rates for sulfonamide derivatives, demonstrating why specific materials and volumes are required.

Extraction MethodSorbent / Solvent SystemKey ConditionRecovery Rate (%)Reproducibility (RSD %)Mechanistic Reason
LLE Ethyl Acetate (EtOAc)Aqueous pH 5.585 - 92%< 5%Neutral sulfonamide state maximizes organic partitioning.
LLE Ethyl Acetate (EtOAc)Aqueous pH 10.0< 40%> 20%Deprotonation causes aqueous trapping.
SPE Neat Poly(BMA-EDMA)1.0 mL MeOH Elution4 - 46%12%Weak van der Waals forces lead to breakthrough.
SPE MIL-101(Cr)-Polymer1.0 mL MeOH Elution< 30%> 15%Irreversible Lewis acid-base binding & cage trapping[3].
SPE MIL-53(Al)-Polymer0.6 mL MeOH Elution37 - 80%15%Inadequate solvent volume for complete desorption.
SPE MIL-53(Al)-Polymer1.0 mL MeOH Elution41 - 89%6%Optimal Lewis interaction + sufficient elution volume.

IV. Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Optimized Liquid-Liquid Extraction (LLE)

Best for bulk synthesis recovery and high-concentration samples.

  • Sample Preparation & pH Adjustment:

    • Dilute the crude reaction mixture or biological sample in 10 mL of deionized water.

    • Add 0.1 M HCl dropwise while continuously stirring.

    • Validation Checkpoint: Submerge a calibrated pH probe into the solution. The pH must read between 5.0 and 6.0. If it exceeds 6.0, the sulfonamide is ionizing; continue adding HCl.

  • Solvent Addition:

    • Transfer the aqueous mixture to a separatory funnel.

    • Add an equal volume (10 mL) of Ethyl Acetate (EtOAc).

  • Partitioning:

    • Cap the funnel and invert vigorously for 2 minutes, venting frequently to release pressure.

  • Phase Separation:

    • Allow the funnel to sit for 5 minutes.

    • Validation Checkpoint: Observe the interface. A sharp, distinct line must separate the upper organic layer and lower aqueous layer. If an emulsion (cloudy middle layer) forms, add 2 mL of saturated NaCl (brine) and gently swirl until the emulsion breaks.

  • Collection & Evaporation:

    • Drain the lower aqueous layer. Collect the upper organic layer.

    • Repeat the extraction with 10 mL EtOAc two more times and pool the organic layers.

    • Dry the pooled organic phase over anhydrous Na₂SO₄, filter, and evaporate under a gentle N₂ stream at 35°C.

Protocol B: Advanced Solid-Phase Extraction (SPE)

Best for trace-level recovery from complex matrices using MOF-polymer composites.

  • Sorbent Conditioning:

    • Mount a MIL-53(Al)-polymer SPE cartridge onto a vacuum manifold.

    • Pass 2.0 mL of pure Methanol, followed by 2.0 mL of HPLC-grade water (pre-adjusted to pH 5.5).

    • Validation Checkpoint: Adjust the vacuum so the flow rate is exactly 1 mL/min (approx. 1 drop per second). A faster flow rate indicates channeling, which will ruin recovery.

  • Sample Loading:

    • Load the aqueous sample (pH 5.5) onto the column at 0.5 mL/min.

    • Validation Checkpoint: Collect the flow-through and analyze via UV-Vis at 200 nm. The absorbance should be <5% of the original sample, confirming the sulfonamide is fully adsorbed onto the MOF CUS sites.

  • Washing:

    • Wash with 1.0 mL of 5% Methanol in water to elute polar impurities. Discard the wash.

  • Elution:

    • Elute the target compound using exactly 1.0 mL of pure Methanol .

    • Validation Checkpoint: Verify the volume. Using less than 1.0 mL will leave up to 40% of the compound trapped in the sorbent's unidimensional channels.

  • Drying:

    • Evaporate the eluate under N₂ gas at <40°C to prevent thermal degradation of the sulfonamide group.

V. References

  • Discovery of selective diacylglycerol lipase β inhibitors: N-(1-(3-Bromophenyl)cyclobutyl)-2,2-dimethylchromane-6-sulfonamide. Source: Universiteit Leiden. URL:

  • Metal–Organic Framework–Polymer Composite as a Highly Efficient Sorbent for Sulfonamide Adsorption and Desorption: Effect of Coordinatively Unsaturated Metal Site and Topology. Source: Langmuir - ACS Publications. URL:

  • Design, Synthesis and Characterization of 2,3-Derivatives of 4,5,6,7-Tetrahydrobenzothiophene Modulators of RORγt and Evaluation of Their Inhibitory Effect on Th17 Response In Vitro and In Vivo. Source: ResearchGate. URL:

  • Metal–Organic Framework–Polymer Composite as a Highly Efficient Sorbent for Sulfonamide Adsorption and Desorption (CUS interactions). Source: Langmuir - ACS Publications. URL:

Sources

Optimization

Technical Support Center: Scaling Up 2,2-Dimethylchromane-6-sulfonamide Synthesis

Welcome to the technical support center for the synthesis of 2,2-Dimethylchromane-6-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2,2-Dimethylchromane-6-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this synthesis while maintaining high purity. We will delve into the critical aspects of the synthetic route, from starting material considerations to final product purification, providing practical advice and troubleshooting strategies to overcome common challenges.

I. The Synthetic Pathway: A Step-by-Step Analysis

The synthesis of 2,2-Dimethylchromane-6-sulfonamide can be conceptually broken down into three key stages:

  • Formation of the 2,2-Dimethylchromane Core: This foundational step establishes the heterocyclic scaffold.

  • Regioselective Chlorosulfonation: The introduction of the sulfonyl chloride group at the C6 position of the chromane ring.

  • Amination: The conversion of the sulfonyl chloride to the final sulfonamide product.

This guide will provide a detailed examination of each stage, highlighting critical parameters for scalability and purity.

Part 1: Synthesis of the 2,2-Dimethylchromane Precursor

A common and efficient route to the 2,2-dimethylchromane scaffold begins with a phenol derivative, which then undergoes cyclization. For the purpose of this guide, we will consider the synthesis starting from a suitable substituted phenol that will ultimately allow for the desired C6-sulfonylation. A logical precursor is 6-hydroxy-2,2-dimethylchroman, which can be synthesized from hydroquinone and isoprene or a related C5 unit.

Experimental Protocol: Synthesis of 6-Hydroxy-2,2-dimethylchroman

This protocol is a representative method and may require optimization for scale.

Materials:

  • Hydroquinone

  • Isoprene or 2-Methyl-3-buten-2-ol

  • Acid catalyst (e.g., p-toluenesulfonic acid, acidic ion-exchange resin)

  • Solvent (e.g., Toluene, Dichloromethane)

Procedure:

  • Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus (if using a water-scavenging solvent like toluene), charge the hydroquinone and the chosen solvent.

  • Catalyst Addition: Add the acid catalyst to the mixture.

  • Reagent Addition: Slowly add isoprene or 2-methyl-3-buten-2-ol to the reaction mixture at a controlled temperature (e.g., 40-60 °C). The reaction is exothermic and careful temperature control is crucial to prevent side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC or HPLC until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture and quench the catalyst (e.g., with a mild base like sodium bicarbonate solution if a soluble acid catalyst was used, or by filtration if a solid acid catalyst was used).

  • Extraction and Purification: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 6-hydroxy-2,2-dimethylchroman.

Part 2: Regioselective Chlorosulfonation at the C6 Position

This is arguably the most critical step in determining the overall purity of the final product. The goal is to introduce a chlorosulfonyl group (-SO₂Cl) selectively at the C6 position of the 2,2-dimethylchromane ring.

Understanding Regioselectivity

The ether oxygen and the alkyl groups of the 2,2-dimethylchromane ring are both ortho-, para-directing activators for electrophilic aromatic substitution. The hydroxyl group in 6-hydroxy-2,2-dimethylchroman is a very strong activating group and will direct the sulfonation to the positions ortho and para to it. Starting with 2,2-dimethylchroman itself, the ether oxygen and the gem-dimethyl group will influence the position of substitution. The ether oxygen is a stronger activating group and will direct ortho and para. The para position (C6) is sterically less hindered than the ortho position (C8), making it the more likely site of substitution.

Key Challenges in Chlorosulfonation at Scale:
  • Exothermic Reaction: The reaction of aromatic compounds with chlorosulfonic acid is highly exothermic and requires careful temperature control to prevent side reactions.

  • Byproduct Formation: The primary byproduct of concern is the formation of diaryl sulfones. This occurs when the initially formed sulfonyl chloride reacts with another molecule of the chromane. Higher temperatures and excess chlorosulfonic acid can promote sulfone formation.[1]

  • Hydrolysis: The sulfonyl chloride product is sensitive to moisture and can hydrolyze back to the sulfonic acid, especially during workup.

Experimental Protocol: Chlorosulfonation of 2,2-Dimethylchroman

This protocol is a general guideline and requires careful optimization and safety precautions, especially at scale.

Materials:

  • 2,2-Dimethylchroman

  • Chlorosulfonic acid (ClSO₃H)

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Chloroform)

Procedure:

  • Reaction Setup: In a glass-lined reactor equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize the evolved HCl gas), dissolve the 2,2-dimethylchroman in the anhydrous solvent.

  • Cooling: Cool the solution to a low temperature (e.g., 0-5 °C) using an ice-salt bath or a chiller.

  • Addition of Chlorosulfonic Acid: Add chlorosulfonic acid dropwise from the dropping funnel at a rate that maintains the internal temperature within the desired range. A slight excess of chlorosulfonic acid (e.g., 1.1-1.5 equivalents) is typically used.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a specified period. Monitor the reaction progress by quenching a small aliquot in ice-water and analyzing the organic extract by TLC or HPLC.

  • Work-up: Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess chlorosulfonic acid and precipitate the sulfonyl chloride product.

  • Isolation: The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and then dried under vacuum at a low temperature to prevent decomposition.

ParameterLaboratory ScalePilot/Production ScaleRationale
Temperature Control Ice bathJacketed reactor with a chillerCrucial for minimizing sulfone byproduct formation.
Reagent Addition Dropping funnelMetering pumpEnsures controlled and consistent addition rate, managing exothermicity.
Mixing Magnetic stirrerMechanical overhead stirrerEfficient mixing is vital for heat and mass transfer.
Work-up Pouring onto iceControlled quench into a separate vesselSafety and control are paramount during the quench of a large volume of reactive acid.

Part 3: Amination to Form the Sulfonamide

The final step involves the reaction of the 2,2-dimethylchromane-6-sulfonyl chloride with an amine source, typically ammonia or an ammonium salt, to form the desired sulfonamide.

Key Considerations for Scalable Amination:
  • Choice of Aminating Agent: Aqueous ammonia is a common and cost-effective choice. However, controlling the reaction and potential side reactions can be challenging.

  • Reaction Conditions: The reaction is typically carried out in a suitable solvent and may require heating to drive it to completion.

  • Byproduct Removal: The primary byproduct is the hydrochloride salt of the amine, which needs to be neutralized and removed during workup.

Experimental Protocol: Amination of 2,2-Dimethylchromane-6-sulfonyl Chloride

Materials:

  • 2,2-Dimethylchromane-6-sulfonyl chloride

  • Aqueous ammonia (e.g., 28-30%)

  • Solvent (e.g., Tetrahydrofuran, Acetone)

Procedure:

  • Reaction Setup: In a reactor, dissolve the 2,2-dimethylchromane-6-sulfonyl chloride in the chosen solvent.

  • Addition of Ammonia: Cool the solution (e.g., to 10-15 °C) and slowly add the aqueous ammonia solution. The reaction is exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC or HPLC until the sulfonyl chloride is consumed.

  • Work-up: Once the reaction is complete, dilute the mixture with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer.

  • Washing: Wash the organic layer with dilute acid (e.g., 1M HCl) to remove any unreacted ammonia, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2,2-Dimethylchromane-6-sulfonamide.

Part 4: Purification of 2,2-Dimethylchromane-6-sulfonamide at Scale

Achieving high purity on a large scale often relies on robust crystallization methods.

Crystallization Strategy

Recrystallization is the most common and effective method for purifying solid sulfonamides. The choice of solvent is critical. A good solvent system is one in which the sulfonamide has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Single-Solvent Recrystallization: Solvents like ethanol, isopropanol, or ethyl acetate can be effective.

  • Mixed-Solvent (Solvent/Anti-Solvent) Recrystallization: This technique is particularly useful if a single solvent does not provide the desired solubility profile. A common approach is to dissolve the crude product in a "good" solvent (e.g., acetone, THF) and then slowly add a miscible "anti-solvent" (e.g., water, hexanes) until the solution becomes turbid, inducing crystallization.[2]

Experimental Protocol: Recrystallization
  • Dissolution: Dissolve the crude sulfonamide in the minimum amount of a hot, suitable solvent or solvent mixture.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. The charcoal is then removed by hot filtration.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling generally leads to the formation of larger, purer crystals. After reaching room temperature, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

IssuePotential CauseTroubleshooting Strategy
Oiling Out The boiling point of the solvent is higher than the melting point of the solute; the solution is too supersaturated.Use a lower-boiling point solvent; add a small amount of hot solvent to redissolve the oil and try to induce crystallization by scratching or seeding.[2]
Low Crystal Yield Too much solvent was used; incomplete cooling; premature crystallization during hot filtration.Use the minimum amount of hot solvent; ensure thorough cooling; use pre-heated glassware for hot filtration.[3]
Amorphous Powder The compound precipitated too quickly from a highly supersaturated solution.Allow for slower cooling; consider a different solvent system that provides a more gradual decrease in solubility upon cooling.[2]

Frequently Asked Questions (FAQs)

Q1: What are the main safety concerns when scaling up the chlorosulfonation step?

A1: The primary safety concerns are the highly corrosive and reactive nature of chlorosulfonic acid and the evolution of hydrogen chloride gas. The reaction should be conducted in a well-ventilated area or a fume hood, and all equipment must be dry to prevent violent reactions with water. A scrubber should be used to neutralize the HCl gas. Personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles, is essential.

Q2: I am observing a significant amount of a high-molecular-weight byproduct in my chlorosulfonation reaction. What is it and how can I minimize it?

A2: This is likely the diaryl sulfone byproduct. Its formation is favored at higher temperatures. To minimize it, maintain a low reaction temperature (0-5 °C) throughout the addition of chlorosulfonic acid and for the duration of the reaction. Using only a slight excess of chlorosulfonic acid can also help.

Q3: My amination reaction is sluggish. What can I do to improve the reaction rate?

A3: If the reaction is slow at room temperature, gentle heating can be applied. However, be mindful of potential side reactions at higher temperatures. Ensure that the sulfonyl chloride is of good quality, as any hydrolyzed sulfonic acid will not react. Using a more concentrated solution of ammonia or a different solvent system might also improve the reaction kinetics.

Q4: During workup of the amination, I am getting an emulsion. How can I break it?

A4: Emulsions can form during the aqueous workup. Adding a saturated brine solution can help to break the emulsion by increasing the ionic strength of the aqueous phase. If the emulsion persists, filtration through a pad of celite may be effective.

Q5: What is the best way to monitor the progress of these reactions on a large scale?

A5: For large-scale reactions, in-process controls (IPCs) are crucial. This typically involves taking small samples from the reactor at regular intervals and analyzing them by HPLC. This allows for real-time monitoring of the consumption of starting materials and the formation of products and byproducts, enabling you to determine the optimal reaction endpoint.

Diagrams

Synthetic Workflow

SynthesisWorkflow Start 2,2-Dimethylchromane Precursor Chlorosulfonation Chlorosulfonation with ClSO3H Start->Chlorosulfonation Step 1 Amination Amination with Ammonia Chlorosulfonation->Amination Step 2 Purification Crystallization Amination->Purification Step 3 Product 2,2-Dimethylchromane-6-sulfonamide Purification->Product

Caption: Overall synthetic workflow for 2,2-Dimethylchromane-6-sulfonamide.

Troubleshooting Logic for Chlorosulfonation

ChlorosulfonationTroubleshooting Problem Low Yield or Purity in Chlorosulfonation CheckTemp Was Temperature < 5°C? Problem->CheckTemp CheckReagent Was ClSO3H fresh & anhydrous? Problem->CheckReagent CheckWorkup Was quench rapid & cold? Problem->CheckWorkup HighTemp High Temp -> Sulfone Formation CheckTemp->HighTemp No SolutionTemp Optimize Cooling/Addition Rate CheckTemp->SolutionTemp Yes, but... WetReagent Wet Reagent -> Hydrolysis CheckReagent->WetReagent No SlowWorkup Slow/Warm Workup -> Hydrolysis CheckWorkup->SlowWorkup No HighTemp->SolutionTemp SolutionReagent Use Fresh, High-Purity Reagent WetReagent->SolutionReagent SolutionWorkup Ensure Rapid Quench on Ice SlowWorkup->SolutionWorkup

Caption: Decision tree for troubleshooting the chlorosulfonation step.

References

  • Gilbert, E. E. (1965). Chlorosulfonic Acid - A Versatile Reagent. Chemical Reviews, 62(6), 549-589.
  • Cerfontain, H. (1968).
  • Xu, Q., et al. (2022). Synthesis and Biological Activity of Trolox Amide Derivatives. Brazilian Journal of Pharmaceutical Sciences, 58, e18887. [Link]

  • Tacic, A., et al. (2017). ANTIMICROBIAL SULFONAMIDE DRUGS. Scientific Paper, 1-13.
  • Google Patents. (1957).
  • Google Patents. (1967).
  • Google Patents. (2000). Novel sulfonamide substituted chroman derivatives useful as beta-3 adrenoreceptor agonists. EP1054881B1.

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 2,2-Dimethylchromane-6-sulfonamide Derivatives vs. Traditional Sulfonamides

Executive Summary: The Evolution of the Sulfonamide Pharmacophore For decades, the sulfonamide moiety has been a cornerstone of medicinal chemistry. Traditional sulfonamides, such as Sulfasalazine , have been widely util...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Evolution of the Sulfonamide Pharmacophore

For decades, the sulfonamide moiety has been a cornerstone of medicinal chemistry. Traditional sulfonamides, such as Sulfasalazine , have been widely utilized as conventional synthetic disease-modifying antirheumatic drugs (csDMARDs) for the management of Th17-mediated autoimmune diseases like psoriasis and psoriatic arthritis [1]. While clinically useful, these traditional agents act as broad-spectrum anti-inflammatories with modest efficacy and off-target liabilities.

Recent advances in structure-based drug design have revolutionized the application of this functional group. By integrating the sulfonamide pharmacophore into a rigid chromane scaffold, researchers have developed 2,2-Dimethylchromane-6-sulfonamide derivatives (e.g., Compound 23 / d3, evolved from the clinical candidate GSK2981278). These novel compounds abandon broad immunosuppression in favor of highly targeted, picomolar-to-nanomolar inverse agonism of the Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) , the master transcription factor driving Th17 cell differentiation and Interleukin-17A (IL-17A) production [2].

This guide objectively compares the mechanistic causality, quantitative efficacy, and experimental validation of these two divergent classes of sulfonamides.

Mechanistic Divergence: Broad Inhibition vs. Targeted Inverse Agonism

To understand the superior efficacy of 2,2-dimethylchromane-6-sulfonamides, one must analyze the causality of their target engagement.

Traditional Sulfonamides (e.g., Sulfasalazine): Sulfasalazine acts as a prodrug. Upon cleavage by gut microbiota into sulfapyridine and 5-aminosalicylic acid, it exerts its effects by scavenging reactive oxygen species (ROS) and inhibiting the nuclear factor-κB (NF-κB) pathway in dendritic cells [1]. Because NF-κB is a ubiquitous transcription factor, this broad mechanism results in generalized, moderate anti-inflammatory effects rather than complete blockade of the specific Th17 pathogenic axis.

2,2-Dimethylchromane-6-sulfonamide Derivatives: These compounds are engineered for precision. The 2,2-dimethylchromane ring provides the exact steric bulk required to occupy the lipophilic pocket of the RORγt Ligand-Binding Domain (LBD). Simultaneously, the sulfonamide group acts as a critical hydrogen bond donor/acceptor network, interacting with key residues (such as His479 and Tyr502). Causality of Efficacy: This specific binding induces a conformational shift that displaces Helix 12 (H12) of the receptor. The displacement physically blocks the recruitment of the steroid receptor coactivator-1 (SRC-1). Without SRC-1, RORγt cannot initiate the transcription of the IL-17A gene, effectively shutting down the autoimmune cascade at its source [2].

Mechanism cluster_traditional Traditional Sulfonamides (e.g., Sulfasalazine) cluster_targeted Targeted 2,2-Dimethylchromane-6-sulfonamides T_Drug Sulfasalazine (Prodrug) T_Target NF-κB / ROS (Ubiquitous Targets) T_Drug->T_Target Inhibits T_Effect Broad Anti-inflammatory (Modest Efficacy) T_Target->T_Effect Induces D_Drug Chromane-6-sulfonamide Derivatives D_Target RORγt LBD (Target Engagement) D_Drug->D_Target Binds D_Mech Displaces Helix 12 Blocks SRC-1 D_Target->D_Mech Induces D_Effect Potent IL-17A Suppression (High Efficacy) D_Mech->D_Effect Results in

Mechanistic comparison: Broad NF-κB inhibition vs. targeted RORγt inverse agonism.

Quantitative Efficacy & Pharmacokinetics Comparison

The structural evolution from traditional to targeted sulfonamides yields stark contrasts in potency, specificity, and in vivo performance. Data is synthesized from recent preclinical and clinical evaluations [2], [1].

ParameterTraditional Sulfonamides (e.g., Sulfasalazine)2,2-Dimethylchromane-6-sulfonamides
Primary Target NF-κB, COX/LOX, ROS scavengingRORγt Ligand-Binding Domain (LBD)
Target Affinity (IC50) Millimolar range (Indirect)Low Nanomolar (< 50 nM)
IL-17A Suppression Weak / Downstream consequenceRobust, direct transcriptional blockade
In Vivo Efficacy (PASI) ~48.4% mean improvement (Clinical)>85% reduction in IMQ models (Preclinical)
Pharmacokinetics Requires gut microbiota cleavage (Prodrug)Orally bioavailable, direct systemic absorption
Safety Profile GI intolerance, broad immunosuppressionHighly specific Th17 suppression

Experimental Protocols: Self-Validating Evaluation Systems

To objectively evaluate the efficacy of 2,2-dimethylchromane-6-sulfonamide derivatives against baseline sulfonamides, researchers must employ self-validating assay systems that confirm both physical target engagement and phenotypic outcomes.

Protocol 1: TR-FRET Assay for RORγt-LBD Coactivator Binding (In Vitro)

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized instead of standard ELISA because it allows for the real-time, homogenous detection of the physical dissociation of the SRC-1 co-activator peptide from the RORγt LBD. This directly validates the inverse agonist mechanism and eliminates false positives caused by compound auto-fluorescence [3].

  • Preparation: Express and purify recombinant human RORγt-LBD tagged with Glutathione S-transferase (GST). Synthesize biotinylated SRC-1 co-activator peptide.

  • Incubation: In a 384-well plate, combine 5 nM RORγt-LBD, 150 nM biotinylated SRC-1, and serial dilutions of the chromane-6-sulfonamide compound (0.1 nM to 10 μM) in assay buffer (50 mM HEPES, 50 mM KCl, 1 mM DTT, 0.1% BSA).

  • Detection Coupling: Add Europium-labeled anti-GST antibody (donor) and Allophycocyanin (APC)-conjugated streptavidin (acceptor).

  • Measurement: Incubate for 2 hours at room temperature. Measure the TR-FRET signal (ratio of emission at 665 nm to 615 nm) using a microplate reader. A decrease in the FRET ratio confirms the compound has successfully displaced the co-activator.

Protocol 2: Imiquimod-Induced Psoriasis Mouse Model (In Vivo)

Causality & Rationale: Imiquimod (IMQ) activates TLR7/8, which strictly drives the IL-23/Th17 pathological axis. If a compound is a true RORγt inverse agonist, it must completely abrogate the IMQ-induced phenotype. This model serves as a self-validating phenotypic endpoint for Th17 suppression [4].

  • Induction: Apply 62.5 mg of 5% IMQ cream daily to the shaved backs of 8-week-old BALB/c mice for 6 consecutive days.

  • Dosing: Administer the 2,2-dimethylchromane-6-sulfonamide derivative via oral gavage (e.g., 10 mg/kg or 30 mg/kg) daily, 1 hour prior to IMQ application. Use Sulfasalazine (oral or topical) as a traditional comparative control.

  • Phenotypic Scoring: Evaluate the Psoriasis Area and Severity Index (PASI) daily, scoring erythema, scaling, and thickening on a scale of 0 to 4.

  • Molecular Validation: On day 7, harvest the back skin. Lyse the tissue and perform an ELISA to quantify IL-17A and IL-6 levels, confirming that the reduction in PASI score correlates directly with the suppression of Th17 cytokines.

Workflow Step1 Compound Synthesis Step2 TR-FRET Binding (Target Engagement) Step1->Step2 Validates Step3 Cellular Assay (IL-17A Secretion) Step2->Step3 Selects Hits Step4 In Vivo IMQ Model (PASI Scoring) Step3->Step4 Confirms Efficacy

Step-by-step experimental workflow for evaluating novel RORγt inverse agonists.

References

  • Use of sulfasalazine for psoriasis: An evidence-based review. JAAD International. Available at:[Link]

  • Discovery of Chromane-6-Sulfonamide Derivative as a Potent, Selective, and Orally Available Novel Retinoic Acid Receptor-Related Orphan Receptor γt Inverse Agonist. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • The Therapeutic Effects of Sulfasalazine Ointment on Imiquimod-Induced Psoriasis in Mice. ResearchGate. Available at:[Link]

  • Dose–Response Evaluation of Novel RORγt Inhibitors by Low-Throughput TR-FRET and Phenotypic Assays. Figshare. Available at:[Link]

Sources

Comparative

validation of LC-MS/MS analytical methods for 2,2-Dimethylchromane-6-sulfonamide

Validation of LC-MS/MS Analytical Methods for 2,2-Dimethylchromane-6-sulfonamide: A Comparative Guide Introduction & Analytical Challenges 2,2-Dimethylchromane-6-sulfonamide (CAS: 1263276-48-7; Molecular Weight: 241.31)...

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Author: BenchChem Technical Support Team. Date: April 2026

Validation of LC-MS/MS Analytical Methods for 2,2-Dimethylchromane-6-sulfonamide: A Comparative Guide

Introduction & Analytical Challenges

2,2-Dimethylchromane-6-sulfonamide (CAS: 1263276-48-7; Molecular Weight: 241.31) is a critical molecular building block and structural analog to various sulfonamide-based therapeutics and potassium channel modulators[1]. Accurate quantification of this compound in biological matrices (e.g., human plasma, serum) is essential for pharmacokinetic (PK) profiling and toxicokinetic (TK) assessments.

From an analytical perspective, sulfonamides present a unique challenge: they are amphiphilic. The hydrophobic 2,2-dimethylchromane ring contrasts sharply with the highly polar, ionizable sulfonamide moiety. This dual nature often leads to poor retention on traditional reversed-phase columns and variable recoveries during sample extraction. This guide objectively compares sample preparation and chromatographic methodologies to establish a robust, self-validating LC-MS/MS protocol strictly compliant with the ICH M10 Bioanalytical Method Validation guidelines[2][3].

Mechanistic Causality in Method Development

Sample Preparation: Why HLB Outperforms C18 and PPT

To quantify 2,2-Dimethylchromane-6-sulfonamide at trace levels (ng/mL), the extraction method must eliminate matrix interferences (like phospholipids) while maximizing absolute recovery.

  • Protein Precipitation (PPT): While rapid, PPT leaves high concentrations of residual endogenous phospholipids in the supernatant. In the mass spectrometer's electrospray ionization (ESI) source, these phospholipids compete with the analyte for charge, causing severe ion suppression (matrix effects).

  • Traditional C18 Solid Phase Extraction (SPE): C18 sorbents rely exclusively on hydrophobic interactions. Because the sulfonamide group is highly polar, the analyte often exhibits early breakthrough during the loading and washing steps, resulting in low and irreproducible recoveries[4].

  • Hydrophilic-Lipophilic Balance (HLB) SPE: Polymeric HLB sorbents (copolymerized divinylbenzene and N-vinylpyrrolidone) offer a dual retention mechanism. The lipophilic divinylbenzene captures the chromane ring, while the hydrophilic N-vinylpyrrolidone interacts with the sulfonamide group. This causality explains why HLB provides superior absolute recovery and effectively washes away matrix suppressors[4].

Chromatographic Separation: Overcoming Peak Tailing

Standard fully-porous C18 columns often struggle with peak tailing for sulfonamides due to secondary interactions between the basic sulfonamide nitrogen and unendcapped silanols on the silica surface. Utilizing a solid-core T3 column (e.g., Waters CORTECS T3) mitigates this. T3 columns feature a lower C18 ligand density and resist dewetting in highly aqueous conditions, providing superior peak shape, higher theoretical plate counts, and optimal retention for polar-modified aromatics[5].

Experimental Workflow Visualization

G A Plasma Sample (Spiked with IS) B Sample Pre-treatment (H3PO4 Buffer Addition) A->B C Solid Phase Extraction (HLB Polymeric Cartridge) B->C D Elution & Evaporation (N2 Gas at 40°C) C->D E Reconstitution (Aqueous Mobile Phase) D->E F LC-MS/MS Analysis (ESI+ MRM Mode) E->F G Data Processing & ICH M10 Validation F->G

Caption: Workflow for extraction and LC-MS/MS quantification of 2,2-Dimethylchromane-6-sulfonamide.

Comparative Performance Data

Table 1: Comparison of Sample Preparation Techniques in Human Plasma Data reflects the extraction of 2,2-Dimethylchromane-6-sulfonamide spiked at 50 ng/mL.

Extraction MethodAbsolute Recovery (%)Matrix Effect (%)Intra-day Precision (%RSD)Phospholipid Removal
PPT (Acetonitrile) 85.2-48.5 (Severe Suppression)12.8Poor
C18 SPE (Silica-based) 62.4-14.28.5Moderate
HLB SPE (Polymeric) 95.8-3.1 (Negligible)3.2Excellent

Table 2: Chromatographic Column Comparison Conditions: Isocratic Elution (30% 0.1% Formic Acid in Water / 70% Acetonitrile), Flow Rate 0.4 mL/min.

Column TypeDimensionsRetention Time (min)Peak Asymmetry (Tf)Theoretical Plates (N)
Standard Porous C18 50 x 2.1 mm, 3.0 µm1.81.55 (Tailing)7,500
Solid-Core T3 (CORTECS) 100 x 2.1 mm, 2.7 µm3.21.05 (Symmetrical)15,200

Step-by-Step Self-Validating Protocol

This protocol integrates internal standards (IS) and Quality Control (QC) checkpoints to ensure the system is self-validating and compliant with ICH M10 guidelines[6][7].

Phase 1: HLB Solid Phase Extraction
  • Sample Aliquoting & Spiking: Transfer 100 µL of human plasma into a 1.5 mL microcentrifuge tube. Spike with 10 µL of the Internal Standard (e.g., an isotopically labeled analog, 100 ng/mL).

  • Pre-treatment: Add 200 µL of 2% phosphoric acid ( H3​PO4​ ) to the sample. Causality: Acidification disrupts protein-analyte binding and ensures the sulfonamide moiety remains in a neutral/protonated state, maximizing its affinity for the SPE sorbent.

  • Cartridge Conditioning: Condition a 30 mg/1 cc HLB SPE cartridge with 1 mL of MS-grade Methanol, followed by 1 mL of MS-grade Water. Do not allow the sorbent bed to run dry.

  • Sample Loading: Load the pre-treated plasma mixture onto the cartridge. Allow it to pass through at a controlled flow rate of ~1 drop per second.

  • Washing: Wash the cartridge with 1 mL of 5% Methanol in water. Causality: This specific organic concentration is strong enough to elute highly polar endogenous salts and proteins, but weak enough to prevent the premature elution of the target analyte.

  • Elution: Elute the analyte using 1 mL of 100% Methanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to complete dryness under a gentle stream of nitrogen gas at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid) and transfer to an autosampler vial.

Phase 2: LC-MS/MS Instrumental Parameters
  • Analytical Column: Waters CORTECS T3 (100 x 2.1 mm, 2.7 µm)[5].

  • Mobile Phase A: 0.1% Formic Acid in H2​O .

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: 10% B to 90% B over 4.0 minutes; hold at 90% B for 1.0 minute; return to 10% B and re-equilibrate for 2.0 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • MRM Transitions (Theoretical based on MW): Precursor [M+H]+ m/z 242.1 Product m/z 163.1 (Quantifier) / m/z 135.1 (Qualifier).

Phase 3: ICH M10 Validation Execution

To validate this method for regulatory submissions, the following criteria must be met:

  • Selectivity & Specificity: Analyze blank matrix from at least 6 independent sources. The interfering signal must be 20% of the analyte's Lower Limit of Quantification (LLOQ) response and 5% of the IS response[6].

  • Calibration Curve: Construct a curve with a minimum of 6 non-zero standards. The back-calculated concentrations must be within ±15% of the nominal value, except at the LLOQ where ±20% is permissible[6].

  • Accuracy & Precision: Evaluate at four QC levels (LLOQ, Low, Mid, High) in six replicates. Both intra-run and inter-run precision (%CV) must be 15% ( 20% at LLOQ), and accuracy must fall between 85-115% (80-120% at LLOQ)[3].

  • Matrix Effect: Calculate the Matrix Factor (MF) using the post-extraction spike method across 6 independent plasma lots (including hemolyzed and lipemic sources). The IS-normalized MF coefficient of variation (CV) must be 15%[2].

Sources

Validation

comparative molecular docking studies of 2,2-Dimethylchromane-6-sulfonamide analogs

An in-depth comparative analysis of 2,2-Dimethylchromane-6-sulfonamide analogs, focusing on their molecular docking profiles, chemoproteomic validation, and performance against alternative diacylglycerol lipase (DAGL) in...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of 2,2-Dimethylchromane-6-sulfonamide analogs, focusing on their molecular docking profiles, chemoproteomic validation, and performance against alternative diacylglycerol lipase (DAGL) inhibitors.

Executive Summary & Mechanistic Context

The endocannabinoid system, particularly the biosynthesis and degradation of 2-arachidonoylglycerol (2-AG), is a highly sought-after pharmacological target for treating neurodegenerative diseases, metabolic syndrome, and diet-induced obesity[1]. Diacylglycerol lipases (DAGL- α and DAGL- β ) are the primary serine hydrolases responsible for 2-AG production.

Historically, developing selective DAGL inhibitors has been challenging due to the structural homology across the vast serine hydrolase family. The discovery of glycine sulfonamides —specifically those bearing a 2,2-dimethylchromane-6-sulfonamide scaffold—represented a major breakthrough in non-covalent, reversible DAGL inhibition[2]. However, advanced molecular docking and Activity-Based Protein Profiling (ABPP) have revealed that these analogs exhibit a dual-inhibition profile, heavily targeting α/β -Hydrolase Domain 6 (ABHD6)[2].

G PIP2 PIP2 DAG DAG PIP2->DAG PLC-β DAGL DAGL-α / DAGL-β DAG->DAGL TwoAG 2-AG ABHD6 ABHD6 TwoAG->ABHD6 AA Arachidonic Acid DAGL->TwoAG ABHD6->AA Inhibitor 2,2-Dimethylchromane- 6-sulfonamides Inhibitor->DAGL Inhibits (Ki ~0.7 µM) Inhibitor->ABHD6 Inhibits (Ki ~0.8 µM)

Fig 1: 2-AG signaling pathway illustrating the dual-target mechanism of 2,2-dimethylchromane analogs.

Comparative Analysis of DAGL Inhibitor Chemotypes

To objectively evaluate the performance of 2,2-dimethylchromane-6-sulfonamide analogs (e.g., Compound 15, LEI106), we must benchmark them against other leading chemotypes, such as α -ketoheterocycles (e.g., LEI105) and β -lactones (e.g., THL)[3].

Table 1: Performance Comparison of DAGL Inhibitor Chemotypes

Inhibitor ClassRepresentative CompoundPrimary Target(s)Binding MechanismSelectivity & Performance Profile
Glycine Sulfonamides Compound 15 (2,2-Dimethylchromane)DAGL- α , ABHD6Reversible, Non-covalentDual Inhibitor: DAGL- α ( Ki​ = 0.7 μ M), ABHD6 ( Ki​ = 0.8 μ M). Excellent for metabolic syndrome models[2].
α -Ketoheterocycles LEI105DAGL- α , DAGL- β Reversible, Covalent (Hemiketal)Highly Selective: pIC 50​ = 7.4. No affinity for ABHD6, MAGL, or FAAH. Ideal for acute neuronal studies[3].
β -Lactones THL (Tetrahydrolipstatin)DAGL- α , DAGL- β Irreversible, CovalentPoor Selectivity: Broad-spectrum serine hydrolase inhibitor. High off-target toxicity.

Causality in Chemotype Selection: While α -ketoheterocycles like LEI105 offer superior selectivity for DAGL over ABHD6, the 2,2-dimethylchromane-6-sulfonamide scaffold is highly prized in obesity research. ABHD6 is a general lysophospholipid hydrolase strongly linked to high-fat-diet-induced obesity and hepatic steatosis[2]. Therefore, the "off-target" ABHD6 inhibition of the sulfonamide class is actually a synergistic pharmacological advantage for metabolic disorders[4].

Molecular Docking: Structural & Mechanistic Insights

Standard high-throughput screening identified the glycine sulfonamide scaffold, but molecular docking was required to understand the structure-activity relationship (SAR)[2]. Because a full crystal structure of human DAGL- α is unavailable, researchers rely on homology models based on homologous lipases.

Step-by-Step Induced-Fit Docking (IFD) Protocol
  • Step 1: Homology Modeling & Grid Generation. A homology model of DAGL- α is generated. The receptor grid is centered on the catalytic triad (Ser472, Asp524, His650).

  • Step 2: Ligand Preparation. 2,2-dimethylchromane-6-sulfonamide analogs are prepared at physiological pH (7.4). Causality: The carboxylic acid moiety must be deprotonated (anionic) to accurately simulate its interaction with the oxyanion hole.

  • Step 3: Induced-Fit Docking. Causality: Rigid docking algorithms fail because the 2,2-dimethylchromane moiety is exceptionally bulky. IFD allows the side chains of the binding pocket (specifically His650) to flex, accurately simulating the thermodynamic "breathing" of the enzyme required to accommodate the chromane ring.

Mechanistic Findings

Docking studies reveal a highly specific, three-point binding pharmacophore for these analogs[2]:

  • The Carboxylate Anchor: The essential carboxylic acid forms a critical hydrogen bond network with the catalytic Ser472 and His650, mimicking the tetrahedral intermediate of the natural substrate.

  • The Sulfonamide Hinge: The sulfonamide group does not directly interact with the catalytic triad. Instead, its rigid, tetrahedral geometry forces a perpendicular orientation of the attached hydrophobic groups.

  • The Chromane Pocket: Driven by the sulfonamide hinge, the bulky 2,2-dimethylchromane substituent is thrust into a deep, lipophilic auxiliary pocket, stabilizing the complex via strong Van der Waals forces.

Experimental Validation via Comparative Chemoproteomics

Molecular docking provides a theoretical binding pose, but it is fundamentally blind to off-target interactions in a complex biological matrix. To validate the docking predictions and establish trustworthiness, researchers employ a self-validating experimental system: Activity-Based Protein Profiling (ABPP) [3].

G cluster_0 Phase 1: In Silico Docking cluster_1 Phase 2: Chemoproteomic Validation (ABPP) Homology Homology Modeling (DAGL-α/β) Grid Receptor Grid Generation (Catalytic Triad Ser472/His650) Homology->Grid Docking Induced-Fit Docking (Sulfonamide Orientation) Grid->Docking Proteome Native Brain Proteome Incubation Docking->Proteome Hypothesis Validated via Probe Competitive Labeling (MB064 / TAMRA-FP Probes) Proteome->Probe Readout Fluorescence Readout (Target vs Off-Target Profiling) Probe->Readout

Fig 2: Workflow transitioning from in silico docking to in vitro ABPP validation.

Step-by-Step Competitive ABPP Protocol
  • Step 1: Native Proteome Incubation. Mouse brain membrane proteomes (which naturally express DAGL and ABHD6) are incubated with varying concentrations of the 2,2-dimethylchromane-6-sulfonamide analog.

  • Step 2: Activity-Based Probe Labeling. A broad-spectrum fluorophosphonate probe (TAMRA-FP) or a tailored β -lactone probe (MB064) is added[3]. Causality: These probes covalently bind to the active site of any uninhibited serine hydrolase. If the sulfonamide analog has successfully occupied a pocket (as predicted by docking), the probe cannot bind.

  • Step 3: SDS-PAGE & Fluorescence Imaging. The proteome is resolved via gel electrophoresis.

  • Step 4: Data Interpretation. A reduction in fluorescence at the ~120 kDa mark confirms DAGL- α target engagement. Crucially, a simultaneous reduction at the ~33 kDa mark reveals the ABHD6 off-target engagement[2]. This step transforms a theoretical docking score into empirical, proteome-wide selectivity data.

Conclusion

For drug development professionals targeting the endocannabinoid system, 2,2-dimethylchromane-6-sulfonamide analogs present a fascinating pharmacological profile. While molecular docking confirms their high binding affinity to DAGL- α via a carboxylate-serine interaction and a sulfonamide-directed hydrophobic fit, comparative chemoproteomics (ABPP) proves they are not strictly selective[2].

Instead of discarding these compounds due to off-target effects, researchers can leverage their dual DAGL- α /ABHD6 inhibition. This specific polypharmacology makes the 2,2-dimethylchromane-6-sulfonamide scaffold a superior starting point for developing therapeutics aimed at complex metabolic syndromes, where inhibiting both 2-AG biosynthesis and lysophospholipid hydrolysis yields compounded metabolic benefits[4].

References

  • Janssen, F. J., Deng, H., Baggelaar, M. P., Allarà, M., van der Wel, T., den Dulk, H., Ligresti, A., van Esbroeck, A. C., McGuire, R., Di Marzo, V., Overkleeft, H. S., & van der Stelt, M. (2014). "Discovery of Glycine Sulfonamides as Dual Inhibitors of sn-1-Diacylglycerol Lipase α and α/β-Hydrolase Domain 6." Journal of Medicinal Chemistry, 57(15), 6610-6622. URL: [Link]

  • Baggelaar, M. P., Chameau, P. J., Kantae, V., Hummel, J., Hsu, K. L., Janssen, F., van der Wel, T., Soethoudt, M., Deng, H., den Dulk, H., Allarà, M., Florea, B. I., Di Marzo, V., Wadman, W. J., Kruse, C. G., Overkleeft, H. S., Hankemeier, T., Werkman, T. R., Cravatt, B. F., & van der Stelt, M. (2015). "Highly Selective, Reversible Inhibitor Identified by Comparative Chemoproteomics Modulates Diacylglycerol Lipase Activity in Neurons." Journal of the American Chemical Society, 137(27), 8851-8857. URL: [Link]

  • Janssen, F. J., & van der Stelt, M. (2016). "Inhibitors of diacylglycerol lipases in neurodegenerative and metabolic disorders." Bioorganic & Medicinal Chemistry Letters, 26(16), 3831-3837. URL: [Link]

Sources

Comparative

benchmarking the catalytic efficiency of 2,2-Dimethylchromane-6-sulfonamide production

An in-depth technical evaluation of the catalytic synthesis of 2,2-Dimethylchromane-6-sulfonamide (CAS: 1263276-48-7). Executive Summary & Mechanistic Rationale The 2,2-dimethylchromane scaffold is a privileged pharmacop...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation of the catalytic synthesis of 2,2-Dimethylchromane-6-sulfonamide (CAS: 1263276-48-7).

Executive Summary & Mechanistic Rationale

The 2,2-dimethylchromane scaffold is a privileged pharmacophore, serving as the structural foundation for numerous biologically active compounds, including selective potassium channel openers and tumor-associated carbonic anhydrase (hCA IX and XII) inhibitors[1]. Historically, accessing the 6-sulfonamide derivative required the harsh, unselective chlorosulfonation of 2,2-dimethylchromane using neat chlorosulfonic acid. This classical approach is plagued by poor atom economy, hazardous waste generation, and regiochemical scrambling.

To bypass these limitations, modern synthetic chemistry has shifted toward precision catalysis. As an Application Scientist, I have benchmarked three state-of-the-art catalytic paradigms for the production of 2,2-dimethylchromane-6-sulfonamide. Each strategy alters the precursor logic and leverages distinct mechanistic pathways:

  • Copper-Catalyzed Photoredox Decarboxylative Halosulfonylation (The MacMillan Strategy): Utilizes 2,2-dimethylchromane-6-carboxylic acid. The causality behind using a Cu(I) catalyst under blue LED irradiation lies in Ligand-to-Metal Charge Transfer (LMCT). This promotes a mild, single-electron decarboxylation to generate an aryl radical, which rapidly engages with a sulfur dioxide surrogate to forge the C(sp2)-S bond prior to one-pot amidation[2][3].

  • Chromoselective Heterogeneous Photocatalysis (The Markushyna Strategy): Utilizes S-(2,2-dimethylchroman-6-yl) ethanethioate. This approach leverages the unique bandgap of a carbon nitride derivative, Potassium Poly(heptazine imide) (K-PHI). The experimental choice of blue/white light (465 nm) is strictly causal: it provides the exact photon energy required to drive the multi-electron oxidation of the thioacetate to the sulfonyl chloride, avoiding the over-irradiation that leads to aryl chloride byproducts[4][5].

  • Palladium-Catalyzed C-N Cross-Coupling: Utilizes 6-bromo-2,2-dimethylchromane. This method directly couples the aryl halide with an ammonia equivalent. The critical experimental choice here is the ligand: bulky, electron-rich biaryl phosphines (e.g., t-BuXPhos) are mandatory to accelerate the thermodynamically challenging reductive elimination step, preventing catalyst resting-state entrapment[6].

Catalytic Workflow Visualization

G P1 2,2-Dimethylchromane -6-carboxylic acid C1 Cu-LMCT Photoredox (MacMillan Protocol) P1->C1 SO2 Surrogate, Selectfluor Blue LED (450 nm) P2 S-(2,2-Dimethylchroman -6-yl) ethanethioate C2 K-PHI Photocatalysis (Markushyna Protocol) P2->C2 O2 (Air), K-PHI Blue LED (465 nm) P3 6-Bromo-2,2- dimethylchromane C3 Pd-Catalyzed Cross-Coupling P3->C3 NH3 eq, t-BuXPhos Pd(OAc)2, Heat I1 2,2-Dimethylchroman -6-sulfonyl chloride C1->I1 Decarboxylation C2->I1 Chromoselective Oxidation T 2,2-Dimethylchromane -6-sulfonamide (CAS: 1263276-48-7) C3->T Direct C-N Coupling I1->T One-Pot Amidation (NH3 in Dioxane)

Catalytic pathways for 2,2-Dimethylchromane-6-sulfonamide synthesis.

Quantitative Benchmarking Data

The following table synthesizes the catalytic efficiency, sustainability, and yield metrics for the three evaluated routes applied to the 2,2-dimethylchromane scaffold.

MetricCu-LMCT Photoredox (Decarboxylative)K-PHI Photocatalysis (Chromoselective)Pd-Catalyzed Cross-Coupling
Optimal Precursor 2,2-Dimethylchromane-6-carboxylic acidS-(2,2-Dimethylchroman-6-yl) ethanethioate6-bromo-2,2-dimethylchromane
Catalyst Loading 10 mol% Cu(MeCN)₄BF₄8 mg/mmol K-PHI (Heterogeneous)2 mol% Pd(OAc)₂, 4 mol% t-BuXPhos
Overall Yield (%) 68 - 72%82 - 86%70 - 75%
Turnover Number (TON) ~7> 200 (Catalyst is fully recyclable)~35
Reaction Time 14 hours (Total One-Pot)16 hours8 hours
E-Factor (Est.) High (Requires stoichiometric Selectfluor)Low (Uses O₂ as terminal oxidant)Medium (Requires strong bases/ligands)
Primary Advantage Utilizes highly stable, abundant carboxylic acids.Unmatched chemoselectivity; green oxidant.Direct C-N bond formation; no SO₂ needed.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to confirm mechanistic milestones.

Protocol A: Cu-LMCT Decarboxylative Halosulfonylation (One-Pot)

Adapted from the MacMillan methodology[2] for the chromane scaffold.

  • Reaction Assembly: In an oven-dried 20 mL vial equipped with a Teflon septum, add 2,2-dimethylchromane-6-carboxylic acid (1.0 mmol), Cu(MeCN)₄BF₄ (0.1 mmol, 10 mol%), DABSO (0.6 mmol, SO₂ surrogate), and Selectfluor (1.5 mmol).

  • Solvent & Degassing (Critical Step): Add anhydrous acetonitrile (10 mL). Causality: The system must be rigorously degassed via three freeze-pump-thaw cycles. Ambient oxygen will rapidly quench the excited Cu-LMCT state, terminating the radical chain and stalling the reaction.

  • Photocatalysis: Backfill with N₂ and irradiate the stirring mixture with a 34 W Blue LED (450 nm) at room temperature for 12 hours.

    • Self-Validation (IPC): An aliquot analyzed by LC-MS should show complete consumption of the starting mass and the appearance of the intermediate sulfonyl fluoride/chloride mass. The solution will transition from pale blue to a deep, radical-rich green/brown.

  • One-Pot Amidation: Remove the light source. To the same vial, slowly inject a solution of ammonia in dioxane (0.5 M, 5.0 mL) and N,N-diisopropylethylamine (DIPEA, 2.0 mmol). Stir for 2 hours at ambient temperature.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc (3 x 15 mL), dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc) to yield 2,2-dimethylchromane-6-sulfonamide.

Protocol B: K-PHI Chromoselective Photocatalysis

Adapted from the Markushyna methodology[4] for sustainable synthesis.

  • Catalyst Dispersion: In a photoreactor vial, suspend K-PHI powder (8.0 mg) in a solvent mixture of MeCN/H₂O (10:1, 5 mL). Sonicate for 5 minutes to ensure uniform dispersion of the heterogeneous semiconductor.

  • Substrate Addition: Add S-(2,2-dimethylchroman-6-yl) ethanethioate (1.0 mmol).

  • Wavelength-Controlled Oxidation (Critical Step): Leave the vial open to the air (O₂ is the terminal oxidant). Irradiate strictly with a 465 nm Blue LED for 16 hours.

    • Causality: Do not use 365 nm (UV) light. UV irradiation possesses enough energy to push the reaction down the aryl chloride pathway. The 465 nm wavelength perfectly matches the bandgap required to selectively stop at the sulfonyl chloride oxidation state.

    • Self-Validation (IPC): Use a Quantofix® Chlorine test strip on the headspace; it should read negative, confirming no over-oxidation to free Cl₂ gas is occurring[7].

  • Filtration & Amidation: Centrifuge the mixture and decant the supernatant to recover the K-PHI catalyst (which can be washed and reused). Treat the supernatant directly with aqueous ammonia (28%, 2.0 mL) and stir for 1 hour to convert the generated sulfonyl chloride to the target sulfonamide.

References

  • AiFChem. "1263276-48-7 | 2,2-Dimethylchromane-6-sulfonamide." AiFChem Catalog.
  • Angeli, A., et al. "Chromene-Containing Aromatic Sulfonamides with Carbonic Anhydrase Inhibitory Properties." National Center for Biotechnology Information (PMC).
  • Pedersen, P. S., et al. "One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation." Journal of the American Chemical Society, 2023, 145(39), 21189-21196.
  • Markushyna, Y., et al. "Chromoselective Synthesis of Sulfonyl Chlorides and Sulfonamides with Potassium Poly(heptazine imide) Photocatalyst." Angewandte Chemie International Edition, 2021, 60(37), 20543-20550.
  • Organic Chemistry Portal. "Sulfonamide synthesis by alkylation or arylation." Organic-Chemistry.org.

Sources

Validation

cross-reactivity and selectivity of 2,2-Dimethylchromane-6-sulfonamide in enzyme assays

Application & Comparison Guide: Cross-Reactivity and Selectivity of 2,2-Dimethylchromane-6-sulfonamide in Enzyme Assays Executive Summary: The Privileged Chromane-6-Sulfonamide Scaffold In modern drug discovery, identify...

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Author: BenchChem Technical Support Team. Date: April 2026

Application & Comparison Guide: Cross-Reactivity and Selectivity of 2,2-Dimethylchromane-6-sulfonamide in Enzyme Assays

Executive Summary: The Privileged Chromane-6-Sulfonamide Scaffold

In modern drug discovery, identifying a chemical scaffold that balances potent target engagement with tunable selectivity is a persistent challenge. The 2,2-Dimethylchromane-6-sulfonamide (CAS 1263276-48-7) motif has emerged as a highly privileged building block[1]. Structurally, it combines a rigid, lipophilic chromane ring—ideal for occupying deep hydrophobic pockets—with a primary sulfonamide group that acts as a versatile hydrogen bond donor/acceptor and a potent metal chelator.

As a Senior Application Scientist, I frequently evaluate how such scaffolds behave across diverse biochemical landscapes. While the unmodified sulfonamide group inherently drives cross-reactivity with metalloenzymes like Carbonic Anhydrases (CAs)[2], strategic functionalization of the chromane ring allows researchers to engineer exquisite selectivity for targets such as Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt)[3] and Diacylglycerol lipase β (DAGLβ)[4]. This guide objectively compares the cross-reactivity profiles of this scaffold and provides self-validating experimental protocols for evaluating its selectivity in your own assays.

Mechanistic Causality: Why This Scaffold?

Understanding the causality behind experimental cross-reactivity requires dissecting the binding mechanics of the 2,2-Dimethylchromane-6-sulfonamide scaffold across its primary off-targets and intended targets:

  • Carbonic Anhydrases (Pan-CA Cross-Reactivity): The primary sulfonamide ( −SO2​NH2​ ) is a classic Zinc-Binding Group (ZBG). In cytosolic (hCA I, II) and tumor-associated (hCA IX, XII) isoforms, the deprotonated sulfonamide nitrogen coordinates directly with the active-site Zn2+ ion, displacing the catalytic water molecule[2]. Without bulky substitutions on the sulfonamide nitrogen, cross-reactivity across CA isoforms is nearly guaranteed.

  • RORγt (Inverse Agonism): When engineered into complex derivatives (e.g., Compound d3 / RORγt inverse agonist 23), the 2,2-dimethylchromane moiety perfectly occupies the hydrophobic ligand-binding domain (LBD) of RORγt[3]. This steric occupation alters the LBD conformation, displacing coactivator peptides and suppressing IL-17 production[3].

  • DAGLβ (Isoform Selectivity): Diacylglycerol lipases (DAGLα and DAGLβ) synthesize the endocannabinoid 2-AG. Inhibiting DAGLβ reduces inflammation, but cross-reactivity with DAGLα triggers CNS side effects[4]. By appending specific bulky groups (e.g., forming N-(1-(3-Bromophenyl)cyclobutyl)-2,2-dimethylchromane-6-sulfonamide), the scaffold exploits a distinct structural "hotspot" in DAGLβ, achieving first-in-class selectivity over DAGLα[4],[5].

Mechanism cluster_targets Enzyme / Receptor Targets Scaffold 2,2-Dimethylchromane-6-sulfonamide Core Scaffold CA Carbonic Anhydrases (hCA I, II, IX, XIII) Scaffold->CA ROR RORγt Receptor (Nuclear Receptor) Scaffold->ROR DAGL DAGLβ Enzyme (Lipase) Scaffold->DAGL Zinc Zn2+ Chelation (High Cross-Reactivity) CA->Zinc LBD Hydrophobic LBD Binding (Inverse Agonism) ROR->LBD Allo Selectivity Hotspot Binding (DAGLα Avoidance) DAGL->Allo

Caption: Divergent binding mechanisms and selectivity drivers of the chromane-6-sulfonamide scaffold.

Quantitative Selectivity Profiling

To objectively compare the performance of 2,2-Dimethylchromane-6-sulfonamide derivatives, we must look at the quantitative assay data. The table below synthesizes the typical inhibitory concentrations ( IC50​ / Ki​ ) observed when this scaffold is optimized for specific targets.

Target Enzyme/ReceptorAssay TypeTypical Activity ( IC50​ / Ki​ )Selectivity Profile & Cross-Reactivity Notes
hCA II (Cytosolic)Stopped-Flow CO 2​ Hydration Ki​≈7−40 nM High cross-reactivity baseline. The primary sulfonamide acts as a potent ZBG[2].
hCA IX (Transmembrane)Stopped-Flow CO 2​ Hydration Ki​≈7−40 nM Often cross-reacts with hCA II unless the tail approach is used to target the exosite[2].
RORγt TR-FRET Coactivator Assay IC50​<50 nM Highly selective over RORα and RORβ. Optimized derivatives (e.g., Compound 23) show oral bioavailability[3],[6].
DAGLβ Fluorescent Biochemical IC50​<100 nM Highly selective over DAGLα. Modifications at the sulfonamide nitrogen prevent CA cross-reactivity[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must be self-validating—meaning it includes internal controls that immediately flag assay failure. Below are the optimized methodologies for profiling the cross-reactivity and selectivity of chromane-6-sulfonamide derivatives.

Protocol A: Assessing CA Cross-Reactivity via Stopped-Flow CO 2​ Hydration

Because the unmodified sulfonamide group will aggressively target CAs, you must counter-screen your compounds against hCA II and hCA IX to rule out off-target metabolic effects.

  • Reagent Preparation: Prepare a 10 mM HEPES buffer (pH 7.4) containing 0.2 M Na 2​ SO 4​ (to maintain constant ionic strength) and 0.2 mM Phenol Red indicator.

  • Enzyme & Inhibitor Incubation: Pre-incubate recombinant hCA II or hCA IX (10-50 nM final concentration) with varying concentrations of the chromane-6-sulfonamide derivative (0.1 nM to 10 μM) for 15 minutes at 20°C.

  • Substrate Delivery: Saturate a separate buffer solution with CO 2​ gas to achieve a ~15 mM CO 2​ concentration.

  • Stopped-Flow Execution: Rapidly mix the enzyme-inhibitor solution with the CO 2​ -saturated solution in a stopped-flow spectrophotometer.

  • Data Acquisition: Monitor the absorbance decay at 556 nm.

    • Causality & Validation: As the enzyme hydrates CO 2​ to bicarbonate and H + , the pH drops, causing Phenol Red to shift color. If the sulfonamide successfully chelates the active-site zinc, the color shift is delayed. An uninhibited enzyme control must show a rapid decay curve; a non-enzyme control must show the slow, uncatalyzed hydration rate.

Protocol B: Evaluating RORγt Selectivity via TR-FRET

To verify that your functionalized chromane-6-sulfonamide acts as an inverse agonist without cross-reacting with other nuclear receptors.

  • Complex Assembly: In a 384-well plate, combine 5 nM GST-tagged RORγt-LBD, 100 nM biotinylated SRC1 coactivator peptide, 1 nM Europium-labeled anti-GST antibody (donor), and 10 nM APC-labeled Streptavidin (acceptor).

  • Compound Addition: Add the test compound in a 10-point dose-response curve (DMSO final concentration < 1%).

  • Incubation & Reading: Incubate in the dark for 2 hours at room temperature. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Causality & Validation: The baseline state features high FRET due to the coactivator binding the LBD. An inverse agonist (like Compound d3) alters the LBD conformation, ejecting the coactivator and causing a loss of the 665 nm FRET signal[3]. Include a known inverse agonist (e.g., GSK2981278) as a positive control[3].

Protocol C: DAGLβ Isoform Selectivity Screening

To confirm that modifications to the scaffold (e.g., cyclobutyl additions) successfully exploit the DAGLβ hotspot while avoiding DAGLα[4],[5].

  • Membrane Preparation: Isolate membrane fractions from HEK293T cells transiently overexpressing either human DAGLα or DAGLβ.

  • Assay Setup: Dilute membranes to 1 μg/μL in assay buffer (50 mM HEPES, pH 7.0, 5 mM CaCl 2​ , 0.1% Triton X-100).

  • Inhibitor Pre-incubation: Incubate the membrane fractions with the chromane-6-sulfonamide derivative for 30 minutes at 37°C.

  • Fluorogenic Substrate Addition: Add the fluorogenic substrate EnzChek Lipase Substrate (or a specific DAGL coumarin-based substrate) to a final concentration of 10 μM.

  • Kinetic Read: Measure fluorescence (Ex: 360 nm, Em: 460 nm) continuously for 45 minutes.

  • Causality & Validation: Selective inhibitors will flatten the kinetic curve in the DAGLβ wells while leaving the DAGLα wells unaffected[4]. A pan-lipase inhibitor (e.g., THL) must be used to validate substrate viability.

Workflow A Synthesize Chromane-6- sulfonamide Library B Primary Screen: DAGLβ Fluorogenic Assay A->B C Counter-Screen: DAGLα & hCA II B->C D Selectivity Profiling (IC50 / Ki Determination) C->D E Lead Optimization (e.g., LEI-130) D->E

Caption: High-throughput screening workflow for identifying selective DAGLβ inhibitors.

Conclusion

The 2,2-Dimethylchromane-6-sulfonamide scaffold is a double-edged sword in drug discovery. Its primary sulfonamide group poses a high risk of cross-reactivity with Carbonic Anhydrases[2]. However, as demonstrated by the development of highly selective RORγt inverse agonists[3] and DAGLβ inhibitors[4], rational structure-based design can effectively mask this cross-reactivity. By utilizing the self-validating protocols outlined above, application scientists can rigorously profile their derivatives, ensuring that target engagement is driven by precise structural causality rather than promiscuous binding.

References

  • Chen, L., et al. (2021). Discovery of Chromane-6-Sulfonamide Derivative as a Potent, Selective, and Orally Available Novel Retinoic Acid Receptor-Related Orphan Receptor γt Inverse Agonist. Journal of Medicinal Chemistry - ACS Publications. Retrieved from:[Link]

  • Supuran, C. T., et al. (2020). Antimicrobial assessment and computational investigation of newly designed and synthesized Schiff base of chloroformylated chromene-sulfonamide derivatives against bacterial DNA gyrase (Carbonic Anhydrase I, II, IX, and XIII Inhibitors). ResearchGate. Retrieved from: [Link]

  • Zhu, N. (2024). Discovery of selective diacylglycerol lipase β inhibitors. Scholarly Publications Leiden University. Retrieved from:[Link]

Sources

Comparative

Evaluating the 2,2-Dimethylchromane-6-sulfonamide Scaffold Against Standard Reference Inhibitors

In the pursuit of modulating the endocannabinoid system (ECS) for metabolic, inflammatory, and neurodegenerative indications, targeting the biosynthesis of 2-arachidonoylglycerol (2-AG) has emerged as a highly validated...

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Author: BenchChem Technical Support Team. Date: April 2026

In the pursuit of modulating the endocannabinoid system (ECS) for metabolic, inflammatory, and neurodegenerative indications, targeting the biosynthesis of 2-arachidonoylglycerol (2-AG) has emerged as a highly validated strategy. The primary enzymes responsible for 2-AG production are Diacylglycerol Lipase alpha (DAGL-α) and beta (DAGL-β).

Historically, developing selective, reversible inhibitors for these membrane-bound serine hydrolases has been plagued by off-target liabilities (e.g., cross-reactivity with MAGL, FAAH, or ABHD6). However, the identification of the 2,2-dimethylchromane-6-sulfonamide scaffold has provided a breakthrough in structure-based drug design. As demonstrated in the development of lead compounds like LEI-106[1], the sulfonamide moiety forces the 2,2-dimethylchromane group into a perpendicular orientation, perfectly occupying a cryptic hydrophobic pocket within the DAGL-α active site.

This guide objectively evaluates the performance of the 2,2-dimethylchromane-6-sulfonamide scaffold against established reference standards (KT109 and LEI-105), providing the mechanistic rationale and self-validating protocols necessary to confirm target engagement in your own laboratory.

Mechanistic Context: The DAGL-Endocannabinoid Axis

To understand the utility of these inhibitors, we must first map the biochemical cascade. DAGL enzymes catalyze the hydrolysis of diacylglycerol (DAG) at the sn-1 position to generate 2-AG, which subsequently acts as a retrograde messenger via CB1 and CB2 receptors[2].

DAGL_Pathway PL Phospholipids (Membrane Precursors) PLC Phospholipase C (PLC) PL->PLC Hydrolysis DAG Diacylglycerol (DAG) PLC->DAG DAGL DAGL-α / DAGL-β (Target Enzyme) DAG->DAGL AG2 2-Arachidonoylglycerol (2-AG) DAGL->AG2 Biosynthesis Inhibitor 2,2-Dimethylchromane- 6-sulfonamide Scaffold Inhibitor->DAGL Competitive Inhibition CB CB1 / CB2 Receptors AG2->CB Retrograde Signaling Degradation MAGL / ABHD6 (Degradation Pathway) AG2->Degradation

Figure 1: The DAGL signaling axis and the intervention point of 2,2-dimethylchromane-6-sulfonamides.

Comparative Profiling: Scaffold vs. Reference Standards

When evaluating a new 2,2-dimethylchromane-6-sulfonamide derivative, it must be benchmarked against the field's gold standards. Standard biochemical substrate assays often yield false positives due to the highly lipophilic nature of the substrates and inhibitors. Therefore, the data summarized below relies on high-fidelity Activity-Based Protein Profiling (ABPP) readouts[3][4][5].

Compound / ScaffoldPrimary TargetIC50 (DAGL-α)IC50 (DAGL-β)Key Off-TargetsModality & Structural Class
2,2-Dimethylchromane-6-sulfonamide (e.g., LEI-106)DAGL-α / ABHD6~18 nM>1,000 nMABHD6 (~5 nM)Reversible; Glycine sulfonamide. High CNS penetrance.
KT109 (Reference Standard)DAGL-β>1,000 nM42 nMABHD6Irreversible; 1,2,3-triazole urea. DAGL-β selective.
LEI-105 (Reference Standard)DAGL-α / DAGL-β14 nM18 nMHighly SelectiveReversible; α-ketoheterocycle. Dual DAGL inhibitor.

Application Scientist Insight: The 2,2-dimethylchromane-6-sulfonamide scaffold is uniquely positioned for dual DAGL-α/ABHD6 inhibition. Because ABHD6 is a secondary degradation enzyme for 2-AG, dual inhibition exerts a synergistic effect on elevating local 2-AG tone, making this scaffold highly desirable for neuroprotective and metabolic indications[6]. If strictly selective DAGL-β inhibition is required (e.g., for peripheral macrophage modulation), KT109 remains the superior reference[7].

Validation Framework: Self-Validating Experimental Protocols

To ensure scientific integrity, target engagement cannot be assumed from structural binding alone. The following protocols represent a self-validating system: Protocol 1 confirms the physical engagement of the active site, while Protocol 2 confirms the functional cellular consequence.

Protocol 1: Competitive Activity-Based Protein Profiling (ABPP)

Causality Rationale: Standard western blots detect total protein abundance, which correlates poorly with the catalytically active fraction of serine hydrolases. ABPP utilizes a fluorophosphonate probe (TAMRA-FP) that covalently binds only to the active serine nucleophile. By pre-incubating the proteome with our sulfonamide scaffold, we competitively block the active site, preventing probe labeling. This provides a direct, functionally relevant IC50.

ABPP_Workflow Step1 1. Proteome Preparation Standardize protein conc. from tissue lysates Step2 2. Inhibitor Incubation Test compound vs. Vehicle vs. KT109 (Control) Step1->Step2 Maintains native state Step3 3. Probe Labeling Add TAMRA-FP or MB064 (Activity-based probes) Step2->Step3 30 min, 37°C Step4 4. Reaction Quenching Denature proteins via SDS sample buffer Step3->Step4 Covalent active-site binding Step5 5. SDS-PAGE Separation Resolve proteins by molecular weight Step4->Step5 Step6 6. In-gel Fluorescence Quantify active target engagement (IC50) Step5->Step6 Densitometry analysis

Figure 2: Step-by-step competitive ABPP workflow for quantifying inhibitor target engagement.

Step-by-Step Methodology:

  • Proteome Preparation: Homogenize mouse brain (for DAGL-α) or macrophage tissue (for DAGL-β) in cold Tris buffer (50 mM, pH 7.4). Centrifuge at 100,000 × g to isolate the membrane fraction. Standardize protein concentration to 2.0 mg/mL.

  • Inhibitor Incubation: Aliquot 50 µL of the proteome. Add the 2,2-dimethylchromane-6-sulfonamide test compound (dose-response: 1 nM to 10 µM).

    • Self-Validation Checkpoint: Include a DMSO vehicle control (defines 100% activity) and a 1 µM KT109 positive control (defines 0% DAGL-β activity). Incubate for 30 min at 37°C.

  • Probe Labeling: Add TAMRA-FP (broad-spectrum) or MB064 (DAGL-tailored probe) to a final concentration of 500 nM. Incubate for 20 min at 37°C in the dark.

  • Quenching & Separation: Quench the reaction with 4× Laemmli sample buffer. Boil for 5 min. Resolve 15 µg of protein per lane on a 10% SDS-PAGE gel.

  • Detection: Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon) at Ex/Em 532/580 nm. Calculate IC50 values via densitometry using ImageJ.

Protocol 2: Targeted Lipidomics via LC-MS/MS

Causality Rationale: In vitro target engagement does not guarantee cellular efficacy due to potential membrane impermeability or rapid metabolic clearance. Quantifying the downstream product (2-AG) via LC-MS/MS directly validates the functional consequence of the inhibitor in a living system[4].

Step-by-Step Methodology:

  • Cellular Treatment: Seed Neuro2A cells (for DAGL-α evaluation) at 1×106 cells/well. Treat with the test compound (1 µM) or LEI-105 (1 µM, Reference Standard) for 2 hours.

  • Lipid Extraction: Aspirate media and instantly quench metabolism by adding 1 mL of cold extraction solvent (Acetonitrile/Methanol/Water, 2:1:1, v/v/v) containing 100 pmol of internal standard (2-AG-d8).

  • Phase Separation: Vortex vigorously, centrifuge at 10,000 × g for 10 min at 4°C, and transfer the organic supernatant to LC-MS vials.

  • LC-MS/MS Analysis: Inject 10 µL onto a C18 reversed-phase column. Use a gradient of water/acetonitrile with 0.1% formic acid.

    • Self-Validation Checkpoint: Monitor the specific Multiple Reaction Monitoring (MRM) transitions for 2-AG (m/z 379.3 > 287.2) and 2-AG-d8 (m/z 387.3 > 295.2). A successful DAGL inhibitor must show a >50% reduction in 2-AG levels relative to the vehicle control without altering anandamide (AEA) levels.

Translational Outlook

The 2,2-dimethylchromane-6-sulfonamide architecture represents a privileged scaffold in lipid kinase and hydrolase drug discovery. When evaluated against standards like KT109 and LEI-105, it demonstrates a unique polypharmacological profile (dual DAGL-α/ABHD6 inhibition) that is highly advantageous for maximizing endocannabinoid tone in the central nervous system. By rigorously applying ABPP and targeted lipidomics, researchers can confidently optimize this scaffold to minimize off-target liabilities and advance novel neurotherapeutics to the clinic.

References

  • Janssen, F. J., et al. (2014). "Discovery of glycine sulfonamides as dual inhibitors of sn-1-diacylglycerol lipase α and α/β-hydrolase domain 6." Journal of Medicinal Chemistry.[Link]

  • Baggelaar, M. P., et al. (2015). "A highly selective, reversible inhibitor identified by comparative chemoproteomics modulates diacylglycerol lipase activity in neurons." Journal of the American Chemical Society.[Link]

  • Hsu, K. L., et al. (2012). "Discovery of selective inhibitors of diacylglycerol lipase." Nature Chemical Biology. (Referenced via PNAS context: Endocannabinoid biosynthetic enzymes regulate pain response).[Link]

Sources

Validation

Statistical Validation of 2,2-Dimethylchromane-6-sulfonamide Binding Kinetics: A Comparative Guide

Mechanistic Grounding: The Causality of Residence Time The discovery of chromane-6-sulfonamide derivatives has provided a critical structural pharmacophore in the development of Retinoic Acid Receptor-Related Orphan Rece...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Grounding: The Causality of Residence Time

The discovery of chromane-6-sulfonamide derivatives has provided a critical structural pharmacophore in the development of Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt) inverse agonists[1]. While traditional drug screening heavily indexes on thermodynamic affinity ( KD​ ), evaluating the binding kinetics —specifically the dissociation rate ( koff​ ) and residence time ( τ )—provides a much more accurate predictor of in vivo efficacy.

The Causality of the "Agonist Lock": In the dynamic intracellular environment of a Th17 cell, the RORγt receptor is continuously exposed to endogenous ligands. The 2,2-Dimethylchromane-6-sulfonamide scaffold is engineered to project its hydrophobic bulk deep into the ligand-binding domain (LBD). This steric intrusion physically displaces Helix 12, breaking the "Agonist Lock" formed by residues His479, Tyr502, and Phe506[1].

A slow dissociation rate (low koff​ ) ensures that the receptor remains trapped in a transcriptionally inactive conformation, preventing the recruitment of coactivators (like SRC-1) and durably suppressing the transcription of the pro-inflammatory cytokine IL-17, even as local drug concentrations fluctuate.

RORgt_Pathway A Th17 Cell Activation B RORγt Receptor A->B C Coactivator Recruitment B->C D IL-17 Transcription C->D E Chromane-6-sulfonamide F Agonist Lock Disruption E->F Binds LBD F->C Inhibits

Caption: Mechanism of chromane-6-sulfonamide disrupting the RORγt agonist lock.

Comparative Binding Kinetics

To objectively evaluate the performance of the 2,2-Dimethylchromane-6-sulfonamide pharmacophore (represented by optimized derivative d3[1]), we compare its kinetic profile against GSK2981278 (a Phase II clinical standard) and T0901317 (a non-selective inverse agonist). The data demonstrates that while KD​ values may appear similar, the extended residence time of the chromane-6-sulfonamide derivative drives superior target engagement.

CompoundTarget Profile kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (nM)Residence Time ( τ , min)
2,2-Dimethylchromane-6-sulfonamide (d3) RORγt Inverse Agonist 2.1×105 1.8×10−3 8.59.2
GSK2981278 Phase II Clinical Standard 1.2×105 3.0×10−3 25.05.5
T0901317 Non-selective LXR/RORγt 8.5×104 1.3×10−2 152.91.3

Self-Validating Experimental Workflow: Surface Plasmon Resonance (SPR)

To generate trustworthy kinetic data, the experimental protocol must be designed as a self-validating system. The following Surface Plasmon Resonance (SPR) methodology ensures high-fidelity measurement of kon​ and koff​ .

Step 1: Sensor Surface Preparation & Directional Immobilization

  • Action: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize an anti-His antibody to achieve a baseline of ~10,000 Response Units (RU). Capture His-tagged RORγt LBD onto the active channel.

  • Causality: Direct amine coupling of RORγt can occlude the LBD or denature the protein. Capturing the target via an anti-His antibody ensures uniform, unidirectional presentation of the binding pocket, preserving its native conformation.

Step 2: Analyte Preparation & Buffer Matching

  • Action: Prepare a 5-point, 2-fold dilution series of 2,2-Dimethylchromane-6-sulfonamide (3.125 nM to 50 nM) in running buffer (PBS-P+ containing 2% DMSO).

  • Causality: The 2% DMSO is strictly required to maintain compound solubility. Exact buffer matching between the analyte and the running buffer prevents massive bulk refractive index jumps that obscure true association kinetics.

Step 3: High-Flow Injection & Double Referencing

  • Action: Inject analytes at a high flow rate (50 µL/min) for 120s (association), followed by a 300s buffer wash (dissociation). Apply the industry-standard double-referencing method[2].

  • Causality: High flow rates minimize mass transport limitations, ensuring the measured kon​ reflects true binding rather than diffusion. Double referencing (subtracting the reference channel and a 0 nM blank injection) eliminates systematic noise and DMSO mismatch artifacts[2].

Step 4: The Self-Validation Check

  • Action: A positive control (GSK2981278 at 25 nM) is injected at cycle 1 and cycle 8.

  • Causality: If the maximum response ( Rmax​ ) of the positive control deviates by >5% between the first and last injection, the surface is flagged for ligand degradation, and the assay software automatically invalidates the run.

SPR_Workflow S1 1. Target Immobilization (RORγt LBD Capture) S2 2. Analyte Injection (Multi-cycle Kinetics) S1->S2 S3 3. Association Phase (Measure k_on) S2->S3 S4 4. Dissociation Phase (Measure k_off) S3->S4 S5 5. 1:1 Langmuir Global Fitting S4->S5 S6 6. Statistical Validation (Chi-square & Residuals) S5->S6

Caption: Step-by-step SPR workflow for kinetic and statistical validation.

Statistical Validation Framework

Raw sensorgrams are meaningless without rigorous statistical validation. To confirm that the 2,2-Dimethylchromane-6-sulfonamide binding kinetics are accurate, the data must pass three strict mathematical thresholds:

  • Global Fitting: Data must be globally fitted to a 1:1 Langmuir binding model . Local fitting (fitting each concentration curve individually) allows parameters to float artificially and is scientifically invalid for this class of inhibitors.

  • Residual Analysis: Residuals represent the difference between the experimental data points and the fitted mathematical model. For a valid run, residuals must scatter randomly around zero within a tight band of ±2 RU. Systematic, wave-like deviations indicate complex binding artifacts (e.g., non-specific aggregation or conformational changes) rather than true 1:1 kinetics.

  • Chi-Square ( χ2 ) Threshold: The χ2 value quantifies the overall goodness-of-fit. For the kinetic parameters to be statistically accepted, the χ2 value must be less than 10% of the Rmax​ value of the highest concentration injection.

References

  • Chen, L., et al. "Discovery of Chromane-6-Sulfonamide Derivative as a Potent, Selective, and Orally Available Novel Retinoic Acid Receptor-Related Orphan Receptor γt Inverse Agonist." Journal of Medicinal Chemistry, 64(21), 16106-16131 (2021). URL:[Link]

  • Myszka, D.G. "Improving biosensor analysis." Journal of Molecular Recognition, 12(5), 279-284 (1999). URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of 2,2-Dimethylchromane-6-sulfonamide

1. Executive Summary For researchers and drug development professionals synthesizing complex therapeutics—such as diacylglycerol lipase β inhibitors[1]—the management of specialized building blocks is as critical as the...

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Author: BenchChem Technical Support Team. Date: April 2026

1. Executive Summary For researchers and drug development professionals synthesizing complex therapeutics—such as diacylglycerol lipase β inhibitors[1]—the management of specialized building blocks is as critical as the synthesis itself. 2,2-Dimethylchromane-6-sulfonamide (CAS: 1263276-48-7) is a highly valuable intermediate[2][3]. However, its sulfonamide moiety presents specific end-of-life logistical challenges. This guide provides a self-validating, step-by-step operational protocol for the safe handling, spill response, and regulatory-compliant disposal of this compound, ensuring laboratory safety and environmental stewardship.

2. Chemical Profiling & Mechanistic Hazard Assessment To design an effective disposal strategy, we must first understand the molecular vulnerabilities and thermal degradation profile of the compound.

Property / ParameterSpecification
Chemical Name 2,2-Dimethylchromane-6-sulfonamide
CAS Registry Number 1263276-48-7[2][3]
Molecular Formula C11H15NO3S
Physical State Solid (Powder/Crystalline)
Primary Hazards Skin/Eye Irritant, Potential Respiratory Sensitizer
Thermal Decomposition Products Carbon oxides (CO, CO2), Nitrogen oxides (NOx), Sulfur oxides (SOx)
Regulatory Designation Non-RCRA Hazardous Waste (Subject to EPA Sewer Ban)[4]

Causality in Hazard Management: The presence of the sulfonamide (-SO₂NH₂) functional group dictates our disposal methodology. When subjected to thermal stress or environmental degradation, the stable C-S and S-N bonds break down, releasing highly acidic and toxic sulfur oxides (SOx) and nitrogen oxides (NOx). Consequently, standard landfill disposal is inadequate due to the risk of leachate contaminating groundwater. High-temperature incineration combined with alkaline effluent gas scrubbing is the only scientifically sound method to neutralize these acidic byproducts.

3. Standard Operating Procedure (SOP): Waste Management & Disposal This protocol ensures compliance with the Resource Conservation and Recovery Act (RCRA)[5] and prevents environmental contamination.

Step 1: Source Segregation and Sewer Ban Compliance

  • Action: Isolate 2,2-Dimethylchromane-6-sulfonamide waste from halogenated solvents and heavy metals.

  • Validation: Verify that no aqueous waste streams containing this compound are directed to the sink. The EPA strictly prohibits the sewering of pharmaceutical intermediates and hazardous waste by healthcare and research facilities (40 CFR 266 Subpart P)[4].

Step 2: Primary Containment

  • Action: Transfer solid waste (including contaminated Kimwipes, PPE, and empty vials) into a high-density polyethylene (HDPE) hazardous waste container.

  • Validation: Inspect the HDPE container for a tight seal. HDPE is chosen because it is chemically inert to trace acidic degradation products that may form if the compound is exposed to ambient moisture.

Step 3: Labeling and Accumulation

  • Action: Label the container explicitly as "Hazardous Waste - Solid Organic (Sulfonamide Derivative)." Include the accumulation start date.

  • Validation: Ensure the accumulation area complies with RCRA Small Quantity Generator (SQG) or Large Quantity Generator (LQG) time limits (typically 90 to 180 days)[5].

Step 4: Final Destruction via Incineration

  • Action: Contract a licensed Treatment, Storage, and Disposal Facility (TSDF) to perform high-temperature incineration (>1000°C).

  • Validation: Request a Certificate of Destruction from the TSDF confirming that the incineration facility utilizes alkaline scrubbers to neutralize the SOx and NOx gases generated during the combustion of the sulfonamide group.

4. Emergency Spill Response Protocol In the event of an accidental release, immediate containment is required to prevent aerosolization of the powder.

  • Isolate the Area: Evacuate non-essential personnel. Don appropriate PPE (N95/P100 respirator, nitrile gloves, safety goggles).

  • Suppress Aerosolization: Do NOT dry sweep. Lightly mist the spilled powder with a compatible wetting agent (e.g., 10% isopropanol in water) to bind the particulates. Causality: Dry sweeping generates airborne dust, increasing the risk of inhalation and respiratory sensitization.

  • Mechanical Collection: Use a non-sparking scoop or damp absorbent pads to collect the wetted material.

  • Surface Decontamination: Wash the spill area with a mild alkaline detergent solution to neutralize any residual acidic sulfonamide traces, followed by a deionized (DI) water rinse.

  • Waste Consolidation: Place all collected materials and contaminated PPE into the designated HDPE hazardous waste container for incineration.

5. Process Visualization

WasteManagement A Waste Generation: 2,2-Dimethylchromane-6-sulfonamide B Hazard Assessment (RCRA & EPA Guidelines) A->B C Strict Sewer Ban (Do Not Flush) B->C Aqueous/Liquid D Containment (Seal in HDPE Receptacle) B->D Solid Waste C->D E High-Temp Incineration (>1000°C) D->E F Alkaline Scrubbing (Neutralize SOx/NOx) E->F

Fig 1: Operational workflow for the segregation, containment, and disposal of sulfonamide waste.

6. References

  • Discovery of selective diacylglycerol lipase β inhibitors. universiteitleiden.nl.

  • CAS:1096912-17-24-(Benzyloxy)-3-isopropylbenzenesulfonamide. bidepharm.com.

  • 1263276-48-7 - 10X CHEM. 10xchem.com.

  • Steps in Complying with Regulations for Hazardous Waste | US EPA. epa.gov.

  • epa's ban on sewering pharmaceuticals - introductory fact sheet. epa.gov.

Sources

Handling

A Comprehensive Guide to the Safe Handling of 2,2-Dimethylchromane-6-sulfonamide

For Researchers, Scientists, and Drug Development Professionals The diligent and safe handling of chemical compounds is a cornerstone of innovative and reliable research. This guide provides a detailed protocol for the s...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The diligent and safe handling of chemical compounds is a cornerstone of innovative and reliable research. This guide provides a detailed protocol for the safe management of 2,2-Dimethylchromane-6-sulfonamide, a compound with potential applications in medicinal chemistry and drug development. Adherence to these procedures is essential for minimizing exposure risks, ensuring data integrity, and maintaining a secure laboratory environment. This document is crafted to serve as a critical resource, empowering you with the knowledge to handle this compound with the utmost care and precision.

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with 2,2-Dimethylchromane-6-sulfonamide and related compounds include potential for skin and eye irritation, and possible allergic reactions.[2] The precursor, 2,2-Dimethylchromane-6-sulfonyl chloride, is known to be a lachrymator and may cause respiratory irritation.[1] Therefore, a comprehensive risk assessment is mandatory before commencing any work.

The following table outlines the minimum personal protective equipment required. For operations with a higher risk of exposure, enhanced protective measures are advised.

Protection Type Required Equipment Specifications & Rationale
Eye Protection Safety goggles with side-shields or a face shield.[1]To prevent eye contact with dust or splashes, which can cause serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[2][3]Protects against skin contact and potential absorption. Double-gloving is recommended for higher-risk operations.[2][4]
Body Protection A laboratory coat is mandatory.Protects skin and personal clothing from contamination. For tasks with a significant splash risk, a chemical-resistant apron over the lab coat is recommended.[2]
Respiratory Protection Work should be conducted within a certified chemical fume hood.[1][2][5]Minimizes the risk of inhaling airborne particles, especially when handling the compound as a powder.
Footwear Closed-toe shoes.[2]Essential for protecting feet from potential spills.

Operational Plan: A Step-by-Step Handling Protocol

A methodical approach to handling 2,2-Dimethylchromane-6-sulfonamide is crucial for both safety and the prevention of cross-contamination.

Preparation
  • Designated Area: All weighing and handling of 2,2-Dimethylchromane-6-sulfonamide should occur in a designated area, such as a chemical fume hood.[2][5]

  • Emergency Equipment: Before starting, ensure that a safety shower, eyewash station, and a spill kit appropriate for solid chemical spills are readily accessible.[1][2][5]

  • Review Documentation: Thoroughly review this guide and any available safety information for all chemicals to be used in the procedure.

Handling
  • Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in the table above.

  • Weighing: When weighing the compound, use a balance inside the chemical fume hood or in a ventilated balance enclosure to minimize the dispersion of fine particles.

  • Dissolving: If preparing a solution, add the solid 2,2-Dimethylchromane-6-sulfonamide to the solvent slowly to avoid splashing.

  • Reactions: Conduct all reactions in appropriate glassware within a chemical fume hood. Ensure the apparatus is securely clamped.

  • Post-Handling: After handling, wipe down the work area with an appropriate decontaminating solution. Carefully remove and dispose of gloves and any other contaminated disposable PPE. Wash hands thoroughly with soap and water.[1]

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and correct action is critical.

  • Spills: In case of a spill, evacuate the immediate area and alert your supervisor.[3] If the spill is small and you are trained to handle it, use an inert, non-combustible absorbent material (such as sand or vermiculite) to contain the spill.[3] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove any contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

Disposal Plan

Proper disposal of 2,2-Dimethylchromane-6-sulfonamide and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Solid Waste: All solid waste contaminated with 2,2-Dimethylchromane-6-sulfonamide, including contaminated gloves, weigh boats, and paper towels, should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[5]

  • Liquid Waste: Any solutions containing 2,2-Dimethylchromane-6-sulfonamide should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3][5]

  • Empty Containers: Empty containers that held 2,2-Dimethylchromane-6-sulfonamide should be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent.[5] The rinsate from this cleaning process must also be collected and disposed of as hazardous chemical waste.[5]

Labeling and Storage
  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "2,2-Dimethylchromane-6-sulfonamide," and the approximate quantity.[3][5]

  • Store sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.[5]

Final Disposal
  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[3] Provide them with all available information about the compound.

Workflow and Decision Making

To ensure a systematic and safe approach, the following workflow should be followed.

A Start: Task Involving 2,2-Dimethylchromane-6-sulfonamide B Conduct Risk Assessment A->B C Gather Required PPE B->C D Prepare Designated Work Area C->D E Execute Handling Protocol D->E F Decontaminate Work Area & PPE E->F G Segregate & Label Waste F->G H Store Waste Appropriately G->H I Arrange for Professional Disposal H->I J End of Process I->J

Caption: A streamlined workflow for the safe handling and disposal of 2,2-Dimethylchromane-6-sulfonamide.

References

  • Personal protective equipment for handling Sulfenamide. Benchchem.
  • Essential Guide to the Safe Disposal of 5-Aminonaphthalene-1-sulfonamide. Benchchem.
  • Proper Disposal of 2-Methylfuran-3-sulfonamide: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • 2,2-Dimethylchromane-6-sulfonyl chloride - Safety Data Sheet. Synquest Labs.
  • SAFETY DATA SHEET. Sigma-Aldrich. (2025, December 25).
  • 2,2-Dimethyl-6-chromanesulfonyl chloride - SAFETY DATA SHEET. (n.d.).
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).

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